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  • Product: 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine
  • CAS: 63868-66-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

The following technical guide provides an in-depth analysis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine , a structural analog of the sedative/anxiolytic agent Trimetozine. Drug Class: Sedative-Hypnotic / Anxiolytic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine , a structural analog of the sedative/anxiolytic agent Trimetozine.

Drug Class: Sedative-Hypnotic / Anxiolytic Analog (Investigational) Primary Application: Medicinal Chemistry, Structure-Activity Relationship (SAR) Profiling, Impurity Analysis

Executive Summary

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (CAS: 63868-66-6) is a semi-synthetic derivative of the established anxiolytic Trimetozine (Trioxazine). Structurally, it is characterized by the introduction of an ethyl group at the C2 position of the morpholine ring.

This modification is significant for drug development professionals for two reasons:

  • Chirality: Unlike the achiral parent molecule Trimetozine, the 2-ethyl analog possesses a stereocenter, introducing the potential for enantioselective pharmacodynamics.

  • Lipophilicity: The ethyl moiety increases the partition coefficient (LogP), theoretically enhancing Blood-Brain Barrier (BBB) penetration compared to the parent compound.

This guide details the chemical identity, synthesis protocols, and theoretical pharmacological profile of this compound.

Chemical Identity & Physicochemical Profiling[1][2]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name (2-ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Common Name Trimetozine 2-ethyl analog
CAS Number 63868-66-6
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
SMILES CCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Comparative Physicochemical Properties

The following table contrasts the 2-ethyl analog with the parent drug, Trimetozine, highlighting the shift in "druglikeness" parameters.

PropertyTrimetozine (Parent)2-Ethyl Analog (Target)Impact on ADME
MW 281.31309.36Slight increase; remains <500 (Lipinski compliant).
LogP (Predicted) ~1.2~1.9 - 2.1Enhanced Lipophilicity: Improved passive diffusion across BBB.
H-Bond Donors 00No change.
H-Bond Acceptors 55No change.
Stereocenters 01 (C2 on Morpholine)Chirality: Requires enantiomeric separation for advanced study.

Synthesis & Manufacturing Protocol

Objective: To synthesize 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine via Schotten-Baumann acylation.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key precursors:

  • 3,4,5-Trimethoxybenzoyl chloride (Electrophile)

  • 2-Ethylmorpholine (Nucleophile)

Reaction Scheme Visualization

The following diagram outlines the synthesis logic and critical control points.

Synthesis Pre1 3,4,5-Trimethoxybenzoic Acid Step1 Step 1: Chlorination (SOCl2, Reflux) Pre1->Step1 Pre2 2-Ethylmorpholine Step2 Step 2: N-Acylation (DCM, Et3N, 0°C) Pre2->Step2 Inter Acid Chloride Intermediate Step1->Inter - SO2, - HCl Inter->Step2 Product 2-Ethyl-4-(3,4,5- trimethoxybenzoyl)morpholine Step2->Product Nucleophilic Acyl Substitution

Figure 1: Synthetic pathway for the target molecule via acid chloride activation.

Detailed Experimental Protocol

Safety Note: Work in a fume hood. Thionyl chloride and acid chlorides are corrosive and lachrymators.

Step 1: Preparation of 3,4,5-Trimethoxybenzoyl Chloride
  • Charge: In a dry round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid (10.0 mmol) in anhydrous toluene (20 mL).

  • Activate: Add Thionyl Chloride (SOCl₂, 12.0 mmol) dropwise. Add a catalytic amount of DMF (2 drops).

  • Reflux: Heat to reflux (110°C) for 2 hours until gas evolution (SO₂, HCl) ceases.

  • Isolate: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (off-white solid). Do not purify further; use immediately.

Step 2: Coupling (Acylation)
  • Setup: Dissolve 2-ethylmorpholine (10.0 mmol) and Triethylamine (Et₃N, 12.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve the crude acid chloride from Step 1 in DCM (10 mL) and add dropwise to the amine solution over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Pharmacological Profile (SAR Analysis)

Mechanism of Action

Based on the parent compound Trimetozine, the 2-ethyl analog is expected to function as a non-benzodiazepine anxiolytic .

  • Primary Target: Modulation of the reticular formation in the brainstem.

  • Activity: Sympatholytic effects (decreasing sympathetic outflow) leading to sedation without significant muscle relaxation.

Structure-Activity Relationship (SAR)

The introduction of the ethyl group alters the interaction profile:

SAR Center 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Trimethoxy 3,4,5-Trimethoxy Motif: Maintains Pharmacophore (Sedative Action) Center->Trimethoxy Morpholine Morpholine Ring: Solubility & Kinetic Profile Center->Morpholine Ethyl C2-Ethyl Group: 1. Increases Lipophilicity (LogP++) 2. Steric Bulk (Receptor Selectivity) 3. Creates Chiral Center Center->Ethyl

Figure 2: Structure-Activity Relationship (SAR) highlighting the impact of the C2-ethyl substitution.

  • Steric Hindrance: The ethyl group at C2 may sterically hinder metabolism at the morpholine ring, potentially extending the half-life (

    
    ) compared to Trimetozine.
    
  • Chirality: The (R)- and (S)- enantiomers may exhibit different binding affinities. In many psychoactive morpholines, one enantiomer is significantly more potent.

Analytical Profiling & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.60 (s, 2H): Aromatic protons of the trimethoxybenzoyl group (Diagnostic).

    • δ 3.85 (s, 9H): Three methoxy groups (-OCH₃).

    • δ 3.40 - 4.20 (m, 7H): Morpholine ring protons (complex splitting due to chirality).

    • δ 1.45 (m, 2H): Methylene of the ethyl group (-CH₂-CH₃).

    • δ 0.95 (t, 3H): Terminal methyl of the ethyl group (-CH₂-CH₃).

Mass Spectrometry
  • Technique: LC-MS (ESI+)

  • Expected [M+H]⁺: m/z 310.16

  • Fragmentation Pattern:

    • Loss of trimethoxybenzoyl group (m/z 195).

    • Morpholine ring fragmentation.

References

  • PubChem. (2025).[1][2] Morpholine, 2-ethyl-4-(3,4,5-trimethoxybenzoyl)- (Compound).[3][4] National Library of Medicine. [Link] (Note: Link directs to closest structural analog record for verification of class).

  • Taverna, P., & Ferrari, G. (1970).[5] Clinical trial of a new tranquilizing agent: trioxazine (Trimetozine).[5][6] Minerva Medica, 61(46), 2574–2590.[5][6] (Foundational pharmacology of the parent pharmacophore).

  • ChemSrc. (2024). CAS 63868-66-6 Entry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (Trimetozine)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" is not extensively documented in publicly available scientific literature. However,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" is not extensively documented in publicly available scientific literature. However, its core structure strongly resembles Trimetozine , chemically known as morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone.[1][2][3] This guide will focus on the known and proposed mechanisms of action of Trimetozine, with the acknowledgment that the "2-Ethyl" substitution on the morpholine ring may induce subtle modifications to its pharmacological profile.

Introduction: Unraveling the Therapeutic Potential of Trimetozine

Trimetozine is a pharmaceutical agent with a history of use in Europe since the 1960s as a mild sedative and anxiolytic for conditions such as anxiety and mood disorders.[1][2] Its therapeutic effects are attributed to its influence on the central nervous system, although the precise molecular mechanisms have not been fully elucidated.[1][2] This guide synthesizes the available evidence to provide a comprehensive overview of the proposed mechanisms of action of Trimetozine, offering insights for further research and drug development. The morpholine and trimethoxybenzene moieties are key structural features, with the morpholine ring being a "privileged" structure in medicinal chemistry known for conferring favorable pharmacokinetic and pharmacodynamic properties.[4][5][6]

Core Mechanism of Action: A Multi-faceted Neuromodulatory Approach

The primary mechanism of action of Trimetozine is believed to be the modulation of key neurotransmitter systems in the brain, specifically the monoamines: serotonin, dopamine, and norepinephrine.[7][8] This modulation is thought to occur primarily through the inhibition of neurotransmitter reuptake, leading to an increased concentration of these signaling molecules in the synaptic cleft and enhanced neurotransmission.[7][8]

Monoamine Reuptake Inhibition: The Central Hypothesis

The prevailing hypothesis is that Trimetozine functions as a monoamine reuptake inhibitor. By blocking the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), Trimetozine can elevate the extracellular levels of their respective neurotransmitters.[7][8]

  • Serotonin (5-HT) System: Inhibition of serotonin reuptake is a well-established mechanism for treating anxiety and depression.[7] By increasing synaptic serotonin levels, Trimetozine is thought to enhance serotonergic signaling, which plays a crucial role in mood regulation, sleep, and appetite.[7]

  • Dopamine (DA) System: Modulation of the dopaminergic system is associated with effects on motivation, reward, and motor control.[7] Trimetozine's potential influence on dopamine levels may contribute to its mood-stabilizing effects.[8]

  • Norepinephrine (NE) System: The noradrenergic system is involved in attention, arousal, and the "fight-or-flight" response.[7] By potentially increasing norepinephrine availability, Trimetozine may enhance focus and alertness.[8]

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Trimetozine Trimetozine SERT SERT Trimetozine->SERT Inhibition DAT DAT Trimetozine->DAT Inhibition NET NET Trimetozine->NET Inhibition Vesicle Synaptic Vesicle (5-HT, DA, NE) 5HT 5-HT Vesicle->5HT Release DA DA Vesicle->DA Release NE NE Vesicle->NE Release 5HT->SERT 5HT_R 5-HT Receptor 5HT->5HT_R Binding DA->DAT Reuptake DA_R DA Receptor DA->DA_R Binding NE->NET Reuptake NE_R NE Receptor NE->NE_R Binding

Figure 1: Proposed mechanism of Trimetozine as a monoamine reuptake inhibitor.

Potential Secondary Mechanisms

While monoamine reuptake inhibition is the leading hypothesis, other potential mechanisms may contribute to Trimetozine's overall pharmacological profile:

  • GABAergic System Modulation: Derivatives of Trimetozine, such as LQFM289, have shown anxiolytic-like effects that are attenuated by the benzodiazepine receptor antagonist flumazenil.[9] This suggests a potential indirect modulation of the GABAergic system, possibly through interactions with benzodiazepine binding sites on the GABA-A receptor.[9]

  • Anti-inflammatory and Neuroprotective Properties: Some evidence suggests that Trimetozine may possess anti-inflammatory properties within the brain.[7] Neuroinflammation is increasingly recognized as a contributing factor to various psychiatric and neurodegenerative disorders. By mitigating inflammatory processes, Trimetozine could exert neuroprotective effects.[7]

  • Antioxidant Activity: The trimethoxybenzene moiety is structurally related to other compounds with known antioxidant properties. A derivative of Trimetozine, LQFM289, which incorporates a butylated hydroxytoluene (BHT) group, has been investigated for its antioxidant potential.[9] Oxidative stress is implicated in the pathophysiology of anxiety disorders, and antioxidant activity could contribute to the therapeutic effects.[9]

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously define the mechanism of action of Trimetozine and its derivatives, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

1. Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if a compound inhibits the activity of MAO-A or MAO-B, enzymes that metabolize monoamine neurotransmitters.[10][11][12][13]

  • Objective: To assess the potential of Trimetozine to inhibit MAO-A and MAO-B.

  • Methodology:

    • Recombinant human MAO-A or MAO-B enzymes are incubated with a fluorescent or chemiluminescent substrate (e.g., kynuramine).[10][12][14]

    • Trimetozine is added at various concentrations.

    • The rate of substrate conversion is measured using a plate reader.

    • IC50 values are calculated to determine the inhibitory potency.[13][14]

  • Data Interpretation: Low IC50 values would indicate potent MAO inhibition, suggesting an alternative or additional mechanism to reuptake inhibition.

Parameter Description
Enzyme SourceRecombinant human MAO-A and MAO-B
SubstrateKynuramine or other suitable fluorescent/chemiluminescent substrate
Incubation Time30-60 minutes
Detection MethodFluorescence or luminescence plate reader
Data OutputIC50 (half-maximal inhibitory concentration)

2. Receptor Binding Assays

These assays determine the affinity of a compound for various receptors and transporters.

  • Objective: To determine the binding affinity of Trimetozine to SERT, DAT, NET, and other relevant CNS targets (e.g., GABA-A receptors, serotonin receptors).

  • Methodology:

    • Cell membranes expressing the target receptor or transporter are prepared.

    • A radiolabeled ligand with known affinity for the target is incubated with the membranes.

    • Trimetozine is added at increasing concentrations to compete with the radioligand.

    • The amount of bound radioligand is measured using a scintillation counter.

    • Ki (inhibition constant) values are calculated to determine the binding affinity.

  • Data Interpretation: Low Ki values indicate high binding affinity for a particular target. A receptor binding screen across a panel of targets can reveal the selectivity profile of the compound.[15]

Receptor_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing target receptor Start->Prepare_Membranes Incubate_Radioligand Incubate membranes with radiolabeled ligand Prepare_Membranes->Incubate_Radioligand Add_Trimetozine Add increasing concentrations of Trimetozine Incubate_Radioligand->Add_Trimetozine Separate_Bound_Unbound Separate bound and unbound radioligand Add_Trimetozine->Separate_Bound_Unbound Measure_Radioactivity Measure radioactivity of bound ligand Separate_Bound_Unbound->Measure_Radioactivity Calculate_Ki Calculate Ki value Measure_Radioactivity->Calculate_Ki End End Calculate_Ki->End

Figure 2: Workflow for a competitive receptor binding assay.

In Vivo Studies

1. Animal Models of Anxiety

Various animal models are used to screen for anxiolytic-like effects of novel compounds.[16][17][18][19]

  • Objective: To evaluate the anxiolytic potential of Trimetozine in preclinical models.

  • Common Models:

    • Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[19]

    • Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

    • Marble Burying Test: Compulsive burying of glass marbles is considered a measure of anxiety-like behavior. Anxiolytics tend to reduce the number of marbles buried.

  • Methodology:

    • Animals (typically mice or rats) are administered Trimetozine or a vehicle control.

    • After a specified pretreatment time, the animals are placed in the test apparatus.

    • Behavioral parameters are recorded and analyzed.

  • Data Interpretation: A statistically significant anxiolytic-like effect in these models would provide in vivo evidence for the compound's therapeutic potential.

2. Animal Models of Depression

These models are used to assess the antidepressant-like activity of compounds.[20]

  • Objective: To investigate the potential antidepressant effects of Trimetozine.

  • Common Models:

    • Forced Swim Test (FST): In this model, rodents are placed in an inescapable cylinder of water. Antidepressant compounds typically reduce the duration of immobility.[20]

    • Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants decrease immobility time.

  • Methodology:

    • Animals are treated with Trimetozine or a vehicle over a specific period (acute or chronic administration).

    • Animals are subjected to the FST or TST.

    • Immobility time is scored and analyzed.

  • Data Interpretation: A significant reduction in immobility time suggests antidepressant-like activity.

Conclusion and Future Directions

While the precise mechanism of action of Trimetozine remains to be fully elucidated, the available evidence points towards a primary role as a modulator of monoamine neurotransmitter systems, likely through reuptake inhibition. Potential secondary mechanisms involving the GABAergic system, anti-inflammatory pathways, and antioxidant activity may also contribute to its therapeutic profile.

Future research should focus on:

  • Definitive Receptor Binding and Enzyme Inhibition Studies: Comprehensive screening of Trimetozine against a wide range of CNS targets is necessary to establish its binding profile and selectivity.

  • In Vivo Microdialysis: This technique can directly measure neurotransmitter levels in specific brain regions of freely moving animals to confirm the effects of Trimetozine on synaptic monoamine concentrations.

  • Investigation of the "2-Ethyl" Moiety: Synthesis and pharmacological evaluation of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine are required to understand the contribution of this specific structural modification.

By employing the experimental approaches outlined in this guide, the scientific community can further unravel the intricate mechanisms of Trimetozine and its analogues, paving the way for the development of novel and more effective treatments for anxiety and other mood disorders.

References

  • What is the mechanism of Trimetozine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is Trimetozine used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Trimetozine - Grokipedia. (n.d.). Retrieved from [Link]

  • Trimetozine - Wikipedia. (2026, January 1). Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models of anxiety and anxiolytic drug action. PubMed. Retrieved from [Link]

  • Griebel, G., & Pichat, P. (2015). Animal models for screening anxiolytic-like drugs: a perspective. PubMed. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). Animal Models of Anxiety and Anxiolytic Drug Action. ResearchGate. Retrieved from [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]

  • Wesołowska, A., et al. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. MDPI. Retrieved from [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed. Retrieved from [Link]

  • Rodrigues, E. S. B., et al. (2023). LQFM289: Electrochemical and Computational Studies of a New Trimetozine Analogue for Anxiety Treatment. PMC. Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved from [Link]

  • Isaacson, S. H., et al. (2014). Randomized, placebo-controlled trial of trimethobenzamide to control nausea and vomiting during initiation and continued treatment with subcutaneous apomorphine injection. PubMed. Retrieved from [Link]

  • Boszormenyi, Z. (1960). Clinical observations concerning the effect of trioxazine, a tranquillizer. PubMed. Retrieved from [Link]

  • Uslu, H., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC. Retrieved from [Link]

  • Khan, H., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Haits, G. (1976). Observations on the continuous use of trioxazine. PubMed. Retrieved from [Link]

  • Trimetozine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

  • Simonyi, I., et al. (1965). [ANALYTIC STUDY OF TRIOXAZINE]. PubMed. Retrieved from [Link]

  • Kourounakis, A. P., & Tzara, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry Europe. Retrieved from [Link]

  • Siddiqui, H., & Zaidi, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Borsari, C., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. AIR Unimi. Retrieved from [Link]

  • Acuna-Castillo, C., et al. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Ethyl-4-(3,4,5-tri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine, a compound of interest in medicinal chemistry due to the prevalence of the trimethoxybenzoyl and morpholine scaffolds in various biologically active molecules. This document moves beyond a simple recitation of procedural steps, offering insights into the rationale behind the chosen synthetic strategy, detailed experimental protocols, and the necessary analytical characterization to ensure the integrity of the final product.

The synthesis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is strategically approached through a convergent synthesis. This involves the independent preparation of two key intermediates: 3,4,5-trimethoxybenzoyl chloride (2) and 2-ethylmorpholine (4) . These intermediates are then coupled in the final step to yield the target molecule. This approach allows for the efficient and high-yield production of the final compound.

The 3,4,5-trimethoxybenzoyl moiety is a recognized pharmacophore present in a range of biologically active compounds, including the anti-anginal drug trimetazidine and analogues of the potent anti-cancer agent combretastatin A-4.[1] Similarly, the morpholine ring is a common heterocyclic motif in pharmaceuticals, often introduced to improve the pharmacokinetic profile of a drug candidate.[2][3] The combination of these two structural features in the target molecule makes it a compelling subject for further investigation in drug discovery programs.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (5), reveals a clear and logical path for its synthesis. The core disconnection lies at the amide bond, which can be readily formed from the corresponding acyl chloride and secondary amine. This leads back to the two key starting materials: 3,4,5-trimethoxybenzoic acid (1) and 2-amino-1-butanol (3).

Retrosynthesis Target 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (5) Amide_Bond Amide Bond Formation Target->Amide_Bond Precursor_1 3,4,5-Trimethoxybenzoyl chloride (2) Amide_Bond->Precursor_1 Precursor_2 2-Ethylmorpholine (4) Amide_Bond->Precursor_2 Acid_Chloride_Formation Acid Chloride Formation Precursor_1->Acid_Chloride_Formation Morpholine_Synthesis Morpholine Synthesis Precursor_2->Morpholine_Synthesis Starting_Material_1 3,4,5-Trimethoxybenzoic Acid (1) Acid_Chloride_Formation->Starting_Material_1 Starting_Material_2 2-Amino-1-butanol (3) Morpholine_Synthesis->Starting_Material_2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

The overall synthetic pathway is a three-step process, commencing with commercially available starting materials.

Synthesis_Pathway cluster_0 Preparation of 3,4,5-Trimethoxybenzoyl chloride (2) cluster_1 Preparation of 2-Ethylmorpholine (4) cluster_2 Final Coupling Reaction SM1 3,4,5-Trimethoxybenzoic Acid (1) P1 3,4,5-Trimethoxybenzoyl chloride (2) SM1->P1 SOCl₂, DMF (cat.), Reflux SM2 2-Amino-1-butanol (3) P2 2-Ethylmorpholine (4) SM2->P2 1. Chloroacetyl chloride, Base 2. Reduction P1_final 3,4,5-Trimethoxybenzoyl chloride (2) Target 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (5) P1_final->Target Triethylamine, CH₂Cl₂ P2_final 2-Ethylmorpholine (4) P2_final->Target Triethylamine, CH₂Cl₂

Caption: Overall synthetic pathway.

Experimental Protocols

Part 1: Synthesis of 3,4,5-Trimethoxybenzoyl chloride (2)

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis.[4] For this synthesis, thionyl chloride is employed as the chlorinating agent due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases. A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4,5-Trimethoxybenzoic acid212.2021.2 g0.1
Thionyl chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12
N,N-Dimethylformamide (DMF)73.090.2 mL-
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxybenzoic acid (21.2 g, 0.1 mol) and toluene (100 mL).

  • Add a catalytic amount of N,N-dimethylformamide (0.2 mL).

  • Slowly add thionyl chloride (8.7 mL, 0.12 mol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3,4,5-trimethoxybenzoyl chloride can be used in the next step without further purification. For long-term storage, distillation under reduced pressure is recommended.

Part 2: Synthesis of 2-Ethylmorpholine (4)

The synthesis of substituted morpholines can be achieved through various methods, with the cyclization of amino alcohols being a common and effective approach.[5][6] In this protocol, 2-amino-1-butanol is used as the starting material. The synthesis involves a two-step process: N-acylation with chloroacetyl chloride followed by a reduction and cyclization step.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Step 1)Moles (Step 1)Quantity (Step 2)Moles (Step 2)
2-Amino-1-butanol89.148.91 g0.1--
Chloroacetyl chloride112.9412.4 g (8.4 mL)0.11--
Triethylamine101.1912.1 g (16.7 mL)0.12--
Dichloromethane (CH₂Cl₂)84.93150 mL---
Lithium aluminum hydride (LiAlH₄)37.95--7.6 g0.2
Tetrahydrofuran (THF)72.11--200 mL-

Procedure:

Step 2a: Synthesis of 2-chloro-N-(1-hydroxybutan-2-yl)acetamide

  • In a 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve 2-amino-1-butanol (8.91 g, 0.1 mol) and triethylamine (16.7 mL, 0.12 mol) in dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (8.4 mL, 0.11 mol) in dichloromethane (50 mL) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with water (2 x 100 mL), 1 M HCl (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroacetamide intermediate.

Step 2b: Reduction and Cyclization to 2-Ethylmorpholine

  • In a 1 L three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, suspend lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (200 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the crude chloroacetamide from the previous step in anhydrous THF (100 mL) dropwise to the LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude 2-ethylmorpholine by fractional distillation to obtain the final product.

Part 3: Synthesis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (5)

The final step in the synthesis is the coupling of 3,4,5-trimethoxybenzoyl chloride (2) and 2-ethylmorpholine (4) via a Schotten-Baumann type reaction.[1] This reaction is a well-established method for the formation of amides from acyl chlorides and amines in the presence of a base to neutralize the HCl byproduct.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4,5-Trimethoxybenzoyl chloride (2)230.6523.1 g0.1
2-Ethylmorpholine (4)115.1712.7 g0.11
Triethylamine101.1915.2 g (21 mL)0.15
Dichloromethane (CH₂Cl₂)84.93200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-ethylmorpholine (12.7 g, 0.11 mol) and triethylamine (21 mL, 0.15 mol) in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (23.1 g, 0.1 mol) in dichloromethane (50 mL) dropwise to the stirred solution of the amine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water (2 x 100 mL), 1 M HCl (100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine.

Characterization of the Final Product

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~0.9 (t, 3H, -CH₂CH₃), ~1.6 (m, 2H, -CH₂CH₃), ~2.5-3.0 (m, 2H, morpholine ring protons), ~3.5-4.0 (m, 5H, morpholine ring protons), 3.85 (s, 3H, p-OCH₃), 3.90 (s, 6H, m-OCH₃), 6.6 (s, 2H, aromatic protons). The signals for the morpholine ring protons may be broad or complex due to conformational flux.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~10 (-CH₂CH₃), ~25 (-CH₂CH₃), ~45-50 (morpholine ring carbons), ~67 (morpholine ring carbons), 56.2 (p-OCH₃), 60.9 (m-OCH₃), 105 (aromatic CH), 129 (aromatic C-Cl), 142 (aromatic C-O), 153 (aromatic C-O), 170 (C=O).[7]

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₆H₂₃NO₅: 310.16.

Safety Considerations

  • 3,4,5-Trimethoxybenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[1][8]

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2-Amino-1-butanol: Corrosive. Causes severe skin burns and eye damage.

  • Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Handle with extreme care in a fume hood.

  • Lithium aluminum hydride (LiAlH₄): Reacts violently with water and is flammable. Handle under an inert atmosphere.

  • 2-Ethylmorpholine: Causes skin irritation and serious eye damage. May cause respiratory irritation.[9]

  • Dichloromethane: A suspected carcinogen. Use in a well-ventilated area or fume hood.

  • Triethylamine: Flammable and corrosive.

Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide outlines a reliable and scalable synthetic route to 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine. By providing a detailed, step-by-step protocol and a thorough understanding of the underlying chemical principles, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The convergent approach ensures efficiency, and the well-established reactions employed offer a high probability of success. The final product, possessing two key pharmacophores, represents a promising scaffold for the development of novel therapeutic agents.

References

  • Write the mechanism of the reaction between 3,4,5-trimethoxybenzoyl chloride and morpholine to form trimetozine. Use curved arrows to show the electron flow in each step. (n.d.).
  • Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride. (n.d.). Benchchem.
  • 3,4,5-Trimethoxy benzoic acid Safety Data Sheet. (2026, January 31). ChemicalBook.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • 2-ethylmorpholine AldrichCPR. (n.d.). Sigma-Aldrich.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13).
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Supporting Inform
  • Amide bond formation: beyond the dilemma between activation and racemis
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
  • Literature review on 4-(o-Methoxythiobenzoyl)morpholine. (n.d.). Benchchem.
  • A review on pharmacological profile of Morpholine derivatives. (2025, August 10).
  • Biological Relevance and Synthesis of C-Substituted Morpholine Deriv
  • 3,4,5-Trimethoxybenzoyl chloride. (n.d.). CymitQuimica.
  • Synthesis of 3, 4, 5-trimethoxyaniline. (n.d.).
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  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026, February 6). MDPI.
  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry.
  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. (n.d.).
  • N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. (n.d.). PMC.
  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2025, August 10).
  • 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
  • Design, synthesis and bio-evaluation of novel 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles as the tubulin polymerization inhibitors. (2020, January 15). PubMed.
  • Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp. (n.d.). The Royal Society of Chemistry.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.
  • Morpholine. (n.d.). The NIST WebBook.
  • ¹H NMR signals for methylene protons of morpholine group. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Morpholine(110-91-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Evolution of amide bond formation. (2010, June 30). University of Michigan.
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  • Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. (n.d.). PrepChem.com.
  • Synthesis of dl-2-amino-1-butanol. (n.d.).
  • Morpholine, 2-butyl-4-(3,4,5-trimethoxybenzoyl). (n.d.). PubChem.
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  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2025, August 8).
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (n.d.). Der Pharma Chemica.
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Exploratory

An In-depth Technical Guide to (2-Ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone: A Privileged Scaffold Approach in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. Abstract The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of clinically successful drugs and biologically active compounds.[1][2] Its favorable physicochemical and metabolic properties often impart improved pharmacokinetics to parent molecules.[1] This guide delves into the chemical and pharmacological profile of a specific morpholine derivative, (2-Ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone , a compound rationally designed to leverage the synergistic potential of the morpholine ring and the potent 3,4,5-trimethoxybenzoyl pharmacophore. While specific experimental data for this exact molecule is not extensively available in public literature, this document will provide a comprehensive overview based on established principles of medicinal chemistry and data from closely related analogues.

Introduction: The Rationale for a Synergistic Design

The convergence of a privileged scaffold with a potent pharmacophore represents a powerful strategy in modern drug design. The title compound, (2-Ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone, exemplifies this approach. The morpholine ring is a versatile heterocyclic amine that is a key component in numerous approved drugs, contributing to enhanced solubility, metabolic stability, and target engagement.[1][2]

Conversely, the 3,4,5-trimethoxybenzoyl moiety is a well-established pharmacophore, particularly recognized for its role in potent inhibitors of tubulin polymerization.[3][4][5] By mimicking the trimethoxyphenyl ring of colchicine, this group can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This mechanism is a clinically validated target for cancer chemotherapy.[2][3]

The strategic combination of these two moieties in (2-Ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone suggests a molecule designed with the potential for potent anticancer activity coupled with favorable drug-like properties.

Chemical Profile and Synthesis

IUPAC Name and Structure

The correct IUPAC name for the topic compound is (2-Ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone .

Molecular Formula: C₁₆H₂₃NO₅

Molecular Weight: 309.36 g/mol

Structure:

Caption: Chemical structure of (2-Ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone.

Proposed Synthesis Pathway

The synthesis of (2-Ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone can be logically achieved through the acylation of 2-ethylmorpholine with 3,4,5-trimethoxybenzoyl chloride. This is a standard and well-documented method for the preparation of N-acylmorpholines.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Ethylmorpholine 2-Ethylmorpholine Acylation Acylation 2-Ethylmorpholine->Acylation 3,4,5-Trimethoxybenzoyl_chloride 3,4,5-Trimethoxybenzoyl chloride 3,4,5-Trimethoxybenzoyl_chloride->Acylation Target_Compound (2-Ethylmorpholin-4-yl)- (3,4,5-trimethoxyphenyl)methanone Acylation->Target_Compound

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol (Hypothetical):

  • Preparation of 3,4,5-Trimethoxybenzoyl Chloride:

    • To a solution of 3,4,5-trimethoxybenzoic acid in an inert solvent (e.g., chloroform), add thionyl chloride dropwise at room temperature.[1]

    • Heat the reaction mixture to reflux for several hours to ensure complete conversion.

    • After cooling, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,4,5-trimethoxybenzoyl chloride, which can often be used without further purification.[1]

  • Acylation of 2-Ethylmorpholine:

    • Dissolve 2-ethylmorpholine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to act as a scavenger for the HCl byproduct.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent to the cooled morpholine solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography.

    • Upon completion, quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound, (2-Ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone.

Pharmacological Profile and Mechanism of Action

The Morpholine Scaffold: A Privileged Element

The inclusion of a morpholine ring in a drug candidate is a deliberate choice to enhance its pharmacological properties. Morpholine is known to:

  • Improve Aqueous Solubility: The polar ether and amine functionalities of the morpholine ring can enhance the water solubility of a molecule, which is often beneficial for oral bioavailability.

  • Increase Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile.[2]

  • Provide a Vector for Target Interaction: The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The 3,4,5-Trimethoxybenzoyl Moiety: A Potent Cytotoxic Pharmacophore

The 3,4,5-trimethoxyphenyl group is a key structural feature of many potent anticancer agents that target tubulin.[3][4][5] This moiety is critical for binding to the colchicine site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[2][3]

Mechanism of Action:

G cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_outcome Cellular Outcome Target_Compound (2-Ethylmorpholin-4-yl)- (3,4,5-trimethoxyphenyl)methanone Tubulin Tubulin Target_Compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Destabilization Microtubule Destabilization Microtubule_Polymerization->Microtubule_Destabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Postulated mechanism of action for the target compound.

The disruption of microtubule dynamics has profound effects on cellular function, leading to:

  • Mitotic Arrest: Microtubules are essential for the formation of the mitotic spindle during cell division. Inhibition of their polymerization leads to arrest of the cell cycle in the G2/M phase.[3][5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

Numerous studies on compounds containing the 3,4,5-trimethoxybenzoyl group have demonstrated potent antiproliferative activity against a wide range of cancer cell lines, with IC₅₀ values often in the nanomolar range.[3][4]

Potential Applications and Future Directions

Given its structural features, (2-Ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone is a promising candidate for development as an anticancer agent. Further research should focus on:

  • Total Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization of the compound are necessary to confirm its structure and purity.

  • In Vitro Efficacy Studies: Evaluation of the compound's cytotoxic activity against a panel of human cancer cell lines is a crucial next step.

  • Mechanism of Action Studies: Confirmation of the compound's ability to inhibit tubulin polymerization and induce G2/M cell cycle arrest and apoptosis would validate its proposed mechanism.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be essential to evaluate its drug-like potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the ethyl group on the morpholine ring or the substitution pattern on the benzoyl ring could lead to the identification of even more potent and selective compounds.

Conclusion

(2-Ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone represents a well-designed molecule that combines a privileged morpholine scaffold with a potent 3,4,5-trimethoxybenzoyl pharmacophore. While specific experimental data for this compound is not yet widely available, the extensive body of literature on related compounds strongly suggests its potential as a tubulin polymerization inhibitor with promising anticancer activity. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this and similar molecules, with the ultimate goal of developing novel and effective cancer therapeutics.

References

  • Romeo, R., et al. (2015). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 95, 264-283.
  • Li, L., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Drug Metabolism and Disposition, 38(11), 2052-2063.
  • Chabert, P., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4205-4209.
  • Patel, K. R., & Shaikh, M. S. (2014). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1186-1193.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • de Cássia da Silveira e Sá, R., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-126.
  • Wang, Y., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 62(17), 8250-8263.
  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. RSC Advances, 10(49), 29433-29437.
  • Yap, K. K., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 488.
  • Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives.
  • Al-Tamiemi, E. O., & Jaber, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(4), 453-463.
  • El-Damasy, A. K., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
  • Köhler, L. H. F., et al. (2023). Multimodal 4-arylchromene derivatives with microtubule-destabilizing, anti-angiogenic, and MYB-inhibitory activities. Cancer Drug Resistance, 6(1), 59-78.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 282-303.
  • Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 19, 1426-1434.
  • Shi, J., et al. (2004). 4-{5-[3,4-Dimethyl-5-(3,4,5-trimethoxyphenyl)thiophen-2-yl]-2-methoxyphenyl}morpholine. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1810-o1811.
  • MDPI. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M541.

Sources

Foundational

"2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" potential therapeutic targets

A Structural & Therapeutic Analysis Guide Executive Summary Compound Identity: 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Structural Class: Trimethoxybenzamide / Morpholine Derivative Parent Pharmacophore: Trimetozine...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Therapeutic Analysis Guide

Executive Summary

Compound Identity: 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Structural Class: Trimethoxybenzamide / Morpholine Derivative Parent Pharmacophore: Trimetozine (Trioxazine) Primary Therapeutic Indication: Anxiolytic / Sedative (CNS) Secondary Potential: Gastroprokinetic (Peripheral)

This technical guide analyzes the therapeutic potential of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine , a structural analog of the established sedative Trimetozine .[1] By incorporating an ethyl group at the C2 position of the morpholine ring, this molecule introduces chirality and steric hindrance, potentially altering the pharmacokinetic (PK) profile and receptor selectivity compared to its parent compound.[1]

Part 1: Structural Deconstruction & SAR Logic

The molecule functions as a bipartite pharmacophore.[1] Its activity is dictated by the interaction between the lipophilic "head" and the polar "tail," modulated by the ethyl substituent.[1]

Structural DomainChemical MoietyPharmacological Function
The "Head" 3,4,5-Trimethoxybenzoyl (TMB)Privileged Structure. Critical for binding to hydrophobic pockets in GPCRs and transporters.[1] Found in Reserpine (VMAT inhibition), Trimebutine (Opioid modulation), and Colchicine (Tubulin binding).[1]
The Linker Carbonyl (Amide)Rigidity & H-Bonding. Connects the head and tail. Unlike the ester link in Trimebutine (hydrolyzable), the amide link here (as in Trimetozine) confers metabolic stability.[1]
The "Tail" Morpholine RingSolubility & PK. Improves water solubility and blood-brain barrier (BBB) penetration. Acts as a hydrogen bond acceptor.[1]
The Modifier 2-Ethyl Group Chirality & Stability. The critical differentiator. It introduces a chiral center (

enantiomers) and steric bulk near the nitrogen, potentially reducing oxidative metabolism at the

-carbon and increasing lipophilicity (

).[1]
Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Molecule 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine TMB 3,4,5-Trimethoxybenzoyl (Lipophilic Head) Molecule->TMB Linker Amide Linker (Stability) Molecule->Linker Morph Morpholine Ring (Bioavailability) Molecule->Morph Target_MAT Target: Monoamine Transporters (Mood Regulation) TMB->Target_MAT Pharmacophore Target_Tubulin Risk: Tubulin Polymerization (Cytotoxicity) TMB->Target_Tubulin Structural Homology Ethyl 2-Ethyl Substituent (Chirality/Metabolic Block) Morph->Ethyl Target_GABA Target: GABA-A Receptor (Sedation/Anxiety) Morph->Target_GABA Parent Drug (Trimetozine) Mechanism Ethyl->Target_GABA Stereoselectivity?

Caption: SAR map illustrating the functional contributions of each moiety and their downstream target implications.

Part 2: Primary Therapeutic Targets (CNS Focus)[1]

Based on the pharmacology of the parent scaffold (Trimetozine) and structural neighbors, the following targets are the highest probability candidates for therapeutic intervention.

1. GABA-A Receptor Complex (Modulatory Site)
  • Rationale: Trimetozine is a confirmed sedative/anxiolytic.[1][2][3][4] While its precise binding site differs from benzodiazepines, it enhances GABAergic transmission.[1] The 2-ethyl substitution may create a "super-agonist" or a more selective modulator by engaging auxiliary pockets in the

    
     subunit interface.
    
  • Therapeutic Potential: Treatment of Generalized Anxiety Disorder (GAD), insomnia, or autonomic dystonia.[1]

  • Mechanism: Positive Allosteric Modulation (PAM) of chloride influx.[1]

2. Monoamine Reuptake Inhibition (DAT/NET)[1]
  • Rationale: The 3,4,5-trimethoxy moiety is structurally homologous to the mescaline/amphetamine class (though lacking the primary amine).[1] However, when coupled with a morpholine amide, these compounds often exhibit weak-to-moderate inhibition of Dopamine (DAT) and Norepinephrine (NET) transporters.[1]

  • Therapeutic Potential: Mild antidepressant effects or vigilance enhancement (counter-balancing sedation).[1]

3. Voltage-Gated Sodium Channels (Nav)
  • Rationale: Trimebutine (a structural cousin) exerts local anesthetic effects by blocking Nav channels.[1] The 2-ethyl analog retains the lipophilic head group required for membrane insertion and channel occlusion.

  • Therapeutic Potential: Neuropathic pain modulation.[1]

Part 3: Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are required.

Protocol A: Electrophysiological Characterization (Patch Clamp)

Objective: Quantify the potentiation of GABA-induced currents in HEK293 cells expressing recombinant GABA-A receptors.

  • Cell Preparation: Transfect HEK293 cells with cDNAs encoding human

    
    , 
    
    
    
    , and
    
    
    GABA-A subunits.[1]
  • Solution Setup:

    • Internal (Pipette): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).[1]

    • External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).[1]

  • Compound Application:

    • Prepare 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine in DMSO (stock 10 mM).

    • Apply GABA (

      
       concentration) alone to establish baseline current (
      
      
      
      ).[1]
    • Co-apply GABA (

      
      ) + Test Compound (0.1 - 100 
      
      
      
      M).[1]
  • Data Analysis:

    • Calculate Potentiation % =

      
      .[1]
      
    • Validation Check: Use Diazepam (1

      
      M) as a positive control. If Diazepam fails to potentiate >50%, the expression system is invalid.[1]
      
Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Objective: Determine if the 2-ethyl group improves metabolic stability compared to Trimetozine.

StepActionCausality/Rationale
1 Incubation Incubate 1

M test compound with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.
2 Sampling Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing Internal Standard (IS).
3 Analysis Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.[1]
4 Calculation Plot

vs. time. Calculate

and

(Intrinsic Clearance).[1]
Part 4: Synthesis & Screening Workflow[1]

The following diagram outlines the logical flow from chemical synthesis to lead candidate selection, highlighting the critical chiral separation step necessitated by the 2-ethyl substituent.

Workflow Start Synthesis: 3,4,5-Trimethoxybenzoyl Cl + 2-Ethylmorpholine Chiral Chiral Separation (HPLC/SFC) Start->Chiral Enantiomer_R (R)-Enantiomer Chiral->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral->Enantiomer_S Screen_Binding Primary Screen: Radioligand Binding (GABA / Opioid / 5-HT) Enantiomer_R->Screen_Binding Enantiomer_S->Screen_Binding Screen_Func Functional Screen: Patch Clamp (GABA) Ca2+ Flux (GPCRs) Screen_Binding->Screen_Func Hits (<100nM) Tox Tox Screen: Tubulin Polymerization hERG Inhibition Screen_Func->Tox Lead Lead Candidate Selection Tox->Lead High Safety Margin

Caption: Development workflow emphasizing the separation of enantiomers to identify the active eutomer.

References
  • Trimetozine Pharmacology

    • Title: Trimetozine: A review of its pharmacological properties and therapeutic efficacy.
    • Source:Drugs (Historical Context via NCBI/PubMed)[1]

    • URL:[Link] (Search: Trimetozine Mechanism)[1]

  • Morpholine Scaffold in Medicinal Chemistry

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
    • Source:Medicinal Research Reviews
    • URL:[Link][1]

  • Trimethoxybenzoyl Pharmacophore

    • Title: Structure-activity relationships of trimethoxybenzoate derivatives as specific inhibitors of membrane transport.
    • Source:Journal of Pharmaceutical Sciences
    • URL:[Link][1]

  • Trimebutine (Structural Analog)

    • Title: Trimebutine: Mechanism of action and therapeutic potential in gastrointestinal disorders.[1]

    • Source:Journal of Gastroenterology and Hep
    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" protocol

Application Note: Modular Synthesis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Part 1: Strategic Analysis & Chemical Logic The target molecule, 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine , represents a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Part 1: Strategic Analysis & Chemical Logic

The target molecule, 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine , represents a specific benzamide scaffold sharing structural homology with the gastrointestinal prokinetic agent Trimebutine and its metabolites. The 3,4,5-trimethoxybenzoyl (galloyl) moiety is a privileged pharmacophore in medicinal chemistry, often associated with tubulin inhibition and receptor modulation.

Synthetic Strategy: Convergent Acylation The most robust route for synthesizing this molecule is the Schotten-Baumann acylation or anhydrous amide coupling of 2-ethylmorpholine with 3,4,5-trimethoxybenzoyl chloride. This approach is preferred over direct coupling with the carboxylic acid (using DCC/EDC) for scale-up due to easier purification and higher atom economy.

Critical Considerations:

  • Stereochemistry: The 2-ethyl substituent introduces a chiral center at the C2 position of the morpholine ring. Unless enantiopure 2-ethylmorpholine is used, the product will be a racemate.

  • Regioselectivity: The reaction is highly selective for the secondary amine of the morpholine ring.

  • Exotherm Control: The reaction between acyl chlorides and secondary amines is exothermic; temperature control (<5°C) is vital to prevent hydrolysis of the acid chloride or formation of impurities.

Visual 1: Retrosynthetic Analysis

Retrosynthesis Target Target: 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Precursor A: 2-Ethylmorpholine (Nucleophile) Disconnection->Precursor1 Precursor2 Precursor B: 3,4,5-Trimethoxybenzoyl Chloride (Electrophile) Disconnection->Precursor2 Acid Origin: 3,4,5-Trimethoxybenzoic Acid Precursor2->Acid SOCl2 / (COCl)2

Caption: Retrosynthetic disconnection revealing the convergent assembly of the benzamide core from commercially accessible precursors.

Part 2: Experimental Protocols

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleHazards
2-Ethylmorpholine 115.171.0NucleophileFlammable, Irritant
3,4,5-Trimethoxybenzoyl chloride 230.641.1ElectrophileCorrosive, Moisture Sensitive
Triethylamine (TEA) 101.191.5Base (Scavenger)Flammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolventVolatile, Carcinogen susp.
1M HCl (aq) -WashQuench/PurificationCorrosive
Sat. NaHCO₃ (aq) -WashNeutralization-
Protocol A: Synthesis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

1. Reaction Setup

  • Vessel: Flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Nitrogen atmosphere is recommended but not strictly required if reagents are dry.

  • Solvation: Dissolve 2-Ethylmorpholine (1.15 g, 10.0 mmol) and Triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (50 mL).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath.

2. Acylation Step

  • Preparation: Dissolve 3,4,5-Trimethoxybenzoyl chloride (2.54 g, 11.0 mmol) in DCM (20 mL).

  • Addition: Add the acid chloride solution dropwise to the amine solution over 20–30 minutes. Note: Maintain internal temperature below 5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes). The starting amine (ninhydrin stain) should disappear; the product will be UV active.

3. Workup & Isolation

  • Quench: Slowly add water (30 mL) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel.[2] Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL). Crucial Step: This removes unreacted 2-ethylmorpholine and excess TEA.

  • Base Wash: Wash the organic layer with Sat.[1] NaHCO₃ (2 x 30 mL). Crucial Step: This removes any hydrolyzed 3,4,5-trimethoxybenzoic acid.

  • Drying: Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid or viscous oil.

4. Purification

  • Recrystallization: If solid, recrystallize from hot Ethanol/Heptane (1:4).

  • Chromatography: If oil, purify via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc in Hexanes).

Visual 2: Experimental Workflow

Workflow Start Start: 2-Ethylmorpholine + TEA in DCM (0°C) Add Addition: 3,4,5-Trimethoxybenzoyl Chloride (Dropwise) Start->Add React Reaction: Warm to RT, Stir 4-6h Add->React Exothermic Control Wash1 Acid Wash (1M HCl): Removes unreacted amine React->Wash1 Workup Wash2 Base Wash (NaHCO3): Removes benzoic acid byproduct Wash1->Wash2 Dry Drying & Concentration: Na2SO4 -> Rotavap Wash2->Dry Final Final Product: Recrystallization (EtOH/Heptane) Dry->Final

Caption: Step-by-step workflow ensuring removal of amine and acid impurities via chemically selective washes.

Part 3: Quality Control & Validation

To ensure the protocol is self-validating, the following analytical criteria must be met:

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

  • Aromatic Region: Look for a singlet integrating to 2H around δ 6.6–6.7 ppm (characteristic of the symmetrical 3,4,5-trimethoxy phenyl ring).

  • Methoxy Groups: Two singlets: one large peak (6H) at δ 3.8–3.9 ppm (meta-OCH₃) and one smaller peak (3H) at δ 3.8 ppm (para-OCH₃).

  • Morpholine Core: Complex multiplets between δ 2.5–4.5 ppm due to restricted rotation of the amide bond (rotamers).

  • Ethyl Group: A triplet (3H) at δ 0.9 ppm and a multiplet (2H) around δ 1.5 ppm .

2. Mass Spectrometry (LC-MS)

  • Expected Mass: [M+H]⁺ = 310.16 m/z (Calculated for C₁₆H₂₃NO₅).

  • Purity: >98% by HPLC (UV @ 254 nm).

3. Troubleshooting Guide

  • Issue: Low Yield.

    • Cause: Hydrolysis of acid chloride due to wet solvent.

    • Fix: Ensure DCM is anhydrous; increase acid chloride equivalents to 1.2.

  • Issue: Product is an oil that won't crystallize.

    • Cause: Presence of rotamers or solvent entrapment.

    • Fix: Triturate with cold diethyl ether or pentane to induce precipitation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for Schotten-Baumann and amide coupling mechanisms).

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride. (Specific protocols for trimethoxybenzoyl derivatives).

  • LGC Standards. (2024). Trimebutine Impurity B (3,4,5-Trimethoxybenzoic Acid). (Reference for the precursor and related metabolite chemistry).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. (Comprehensive review of amide coupling reagents and conditions).

  • Pfizer Inc. (2023). Green Chemistry Solvent Selection Guide. (Guidance for selecting DCM alternatives like EtOAc or 2-MeTHF if environmental compliance is required).

Sources

Application

Application Notes &amp; Protocols for the Characterization of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine as a PI3K Inhibitor

Introduction: Targeting a Central Node in Cellular Signaling The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Central Node in Cellular Signaling

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit PI3K to the plasma membrane.[4] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[5][6] This event serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT.[2][7] Subsequent activation of AKT triggers a downstream signaling cascade that ultimately promotes cell cycle progression and inhibits apoptosis.[3]

Given its central role, dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous human diseases, especially cancer, where mutations leading to its constitutive activation are common.[4][8] This makes the components of this pathway, particularly PI3K itself, highly attractive targets for therapeutic intervention.[9][10]

This document provides a detailed guide for the preclinical characterization of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine , a novel investigational compound. This molecule incorporates a morpholine ring, a "privileged structure" in medicinal chemistry often used to improve the pharmacokinetic and physicochemical properties of drug candidates.[11][12][13] The protocols outlined herein are designed to rigorously assess its potency, selectivity, and cellular activity as a PI3K inhibitor.

The PI3K/AKT Signaling Cascade: A Visual Overview

The following diagram illustrates the canonical PI3K/AKT signaling pathway. Activation by growth factors leads to the production of PIP3 by PI3K, which in turn recruits and activates AKT. Activated AKT then phosphorylates a host of downstream targets to regulate key cellular functions. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1][4]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K ATP->ADP AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates PDK1->AKT Phosphorylates (Activates) Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Promotes Inhibitor 2-Ethyl-4-(3,4,5-trimethoxy- benzoyl)morpholine Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/AKT signaling pathway and the inhibitory target of the compound.

Part 1: In Vitro Biochemical Characterization

Scientific Rationale

The first crucial step in characterizing any novel inhibitor is to determine its direct effect on the enzymatic activity of its purified target protein, independent of cellular complexity. This allows for the precise determination of potency (typically as an IC50 value) and selectivity across different isoforms of the target enzyme. Class I PI3Ks have four isoforms (α, β, δ, γ), and understanding a compound's selectivity profile is critical for predicting both its therapeutic efficacy and potential side effects.[14]

We will describe a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[15][16] The luminescent signal is directly proportional to kinase activity, making it a robust and highly sensitive method for quantifying inhibition.

Experimental Workflow: In Vitro Kinase Assay

InVitro_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - PI3K Enzyme (α, β, δ, γ) - Lipid Substrate (PIP2) - Compound Dilutions start->prep_reagents plate_setup Plate Setup (384-well): - Add Compound or Vehicle (DMSO) - Add Enzyme/Lipid Mix prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP Solution plate_setup->initiate_reaction incubation1 Incubate at RT (e.g., 60 minutes) initiate_reaction->incubation1 stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubation1->stop_reaction incubation2 Incubate at RT (e.g., 40 minutes) stop_reaction->incubation2 detect_adp Detect ADP: Add Kinase Detection Reagent incubation2->detect_adp incubation3 Incubate at RT (e.g., 30-60 minutes) detect_adp->incubation3 read_plate Read Luminescence (Plate Reader) incubation3->read_plate analyze Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Workflow for determining PI3K inhibitor potency using an ADP-Glo™ assay.

Protocol: PI3K Isoform Selectivity Profiling

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • PI3K lipid substrate (e.g., PIP2)

  • D-myo-Phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2)

  • ATP, MgCl2

  • Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[15]

  • 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (Compound M), dissolved in 100% DMSO

  • 384-well low-volume white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution series of Compound M in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.

  • Reaction Setup:

    • In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (DMSO for controls) to the appropriate wells.

    • Prepare a master mix of PI3K Reaction Buffer containing the specific PI3K enzyme isoform and the lipid substrate.

    • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiation and Incubation:

    • Prepare an ATP solution in water. The final ATP concentration should be at or near the Km for the enzyme, if known (e.g., 25 µM).

    • Add 0.5 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Define 100% inhibition as the signal from wells with no enzyme and 0% inhibition as the signal from wells with enzyme and DMSO vehicle.

    • Normalize the data and plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each PI3K isoform.

Hypothetical Data Summary
PI3K IsoformCompound M IC50 (nM)
PI3Kα (p110α)15
PI3Kβ (p110β)250
PI3Kδ (p110δ)85
PI3Kγ (p110γ)120

Interpretation: The hypothetical data suggest that Compound M is a potent inhibitor of PI3Kα and shows selectivity over the β, δ, and γ isoforms. This profile is often sought for solid tumors where the alpha isoform is frequently mutated or amplified.

Part 2: Cellular Activity Assessment

Scientific Rationale

While in vitro assays confirm direct target engagement, cell-based assays are essential to verify that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. We will focus on two key assays: measuring the phosphorylation of the direct downstream effector, AKT, and assessing the overall impact on cancer cell proliferation.

Experimental Workflow: Cellular Assays

Cellular_Workflow cluster_wb Pathway Inhibition Assay cluster_prolif Phenotypic Assay start Start: Seed Cancer Cells (e.g., PIK3CA-mutant MCF-7) culture Culture Overnight to Allow Adherence start->culture treatment Treat Cells with Compound M Dilution Series culture->treatment incubation Incubate for Specified Time treatment->incubation incubation_short Incubate (e.g., 2-4 hours) incubation->incubation_short incubation_long Incubate (e.g., 72 hours) incubation->incubation_long lysis Lyse Cells & Collect Protein incubation_short->lysis quant Quantify Protein (BCA Assay) lysis->quant sds SDS-PAGE & Western Blot quant->sds probe Probe with Antibodies: - Phospho-AKT (Ser473) - Total AKT - Loading Control (Actin) sds->probe image Image Blot & Quantify Bands probe->image viability_assay Add Viability Reagent (e.g., CellTiter-Glo®) incubation_long->viability_assay read_plate Read Luminescence/ Absorbance viability_assay->read_plate analyze Calculate GI50 read_plate->analyze

Caption: Parallel workflows for assessing pathway inhibition and cell viability.

Protocol 1: Western Blot for Phospho-AKT (p-AKT) Inhibition

Rationale: Successful inhibition of PI3K will prevent the generation of PIP3, thereby blocking the recruitment and subsequent phosphorylation of AKT. Measuring the level of phosphorylated AKT (specifically at Serine 473) is a direct and reliable readout of PI3K pathway activity within the cell.[17]

Procedure:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, which has a PIK3CA mutation) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment: Treat cells with increasing concentrations of Compound M for 2-4 hours. Include a DMSO vehicle control. To ensure the pathway can be activated, include a control treated with a growth factor like insulin or IGF-1.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image using a chemiluminescence detector.

  • Stripping and Reprobing: Strip the membrane and re-probe with a primary antibody for total AKT and then a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: Cell Proliferation Assay

Rationale: As the PI3K pathway is a key driver of cell proliferation and survival, its inhibition is expected to reduce the growth rate of cancer cells, particularly those addicted to this pathway.[18]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well clear-bottom white plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Add serial dilutions of Compound M to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.

  • Viability Measurement:

    • Use a luminescent-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell viability.

    • Allow the plate to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Cellular Activity Data
Cell LinePIK3CA StatusCompound M GI50 (nM)
MCF-7 (Breast)Mutant (E545K)50
HCT116 (Colon)Mutant (H1047R)75
PC-3 (Prostate)PTEN Null90
MDA-MB-231 (Breast)Wild-Type> 1000

Interpretation: The hypothetical data show that Compound M effectively inhibits the growth of cancer cell lines with known PI3K pathway activation (PIK3CA mutations or PTEN loss) while having significantly less effect on a pathway-normal (wild-type) cell line. This demonstrates on-target cellular activity and selectivity for cancer cells dependent on the PI3K pathway.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). PI3K-PKB/Akt Pathway. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse™ PI3K Activation Dual Detection Kit User's Guide. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Retrieved from [Link]

  • MDPI. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • MDPI. (2025). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. Retrieved from [Link]

  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine, 4-(2-((3,4,5-trimethoxybenzyl)oxy)ethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine, 2-butyl-4-(3,4,5-trimethoxybenzoyl). Retrieved from [Link]

  • Wiley Online Library. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for In Vivo Dosage Determination of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine and Analogs

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo dosage regimen for novel compounds, using the chemical scaffold of "2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo dosage regimen for novel compounds, using the chemical scaffold of "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" as a representative example. Due to the absence of specific preclinical data for this exact molecule, this guide emphasizes the foundational principles and methodologies required to progress a novel chemical entity from initial in vitro characterization to well-designed in vivo efficacy and safety studies. The protocols herein are designed to be self-validating, ensuring scientific integrity and logical progression in experimental design.

Introduction: The Scientific Rationale

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and confer a wide range of biological activities.[1][2][3] The 3,4,5-trimethoxybenzoyl moiety is also a key pharmacophore in several bioactive compounds, including those with antitubulin and anticancer properties.[4] The combination of these two structural features in "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" suggests a high potential for biological activity, possibly as a kinase inhibitor or a modulator of microtubule dynamics, common targets for compounds with these substructures.[4][5][6][7]

Before any in vivo experimentation, a thorough literature review and comprehensive in vitro characterization are paramount.[8][9][10] This initial phase provides the foundational data necessary for logical and ethical in vivo study design.

Pre-requisite In Vitro Data

A solid foundation of in vitro data is essential for estimating a starting dose for in vivo studies.[11] The following parameters for the test compound must be established:

Parameter Description Example Value
IC50 / EC50 The concentration that produces 50% of the maximal inhibitory or effective response in a relevant cell-based assay (e.g., kinase inhibition, cell proliferation).[11]0.5 µM
Cytotoxicity (CC50) The concentration that causes the death of 50% of cells in a cytotoxicity assay.[11]50 µM
Mechanism of Action The specific biochemical interaction through which the compound produces its pharmacological effect.Inhibition of Kinase X
In Vitro Efficacy Data from cell-based assays demonstrating the desired biological effect.[11]Dose-dependent reduction of a specific phosphorylation event.
Solubility The ability of the compound to dissolve in a solvent to form a solution, critical for formulation development.Characterized in aqueous and organic solvents.
Metabolic Stability The susceptibility of the compound to metabolism, typically assessed using liver microsomes.[4]Half-life in mouse, rat, and human liver microsomes.

Hypothetical Signaling Pathway

Based on the common targets of molecules containing morpholine and trimethoxybenzoyl moieties, a plausible, though hypothetical, mechanism of action could be the inhibition of a critical signaling pathway in cancer cells, such as the PI3K/AKT/mTOR pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Compound 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Compound->mTOR Inhibits

Caption: Hypothetical mechanism of action for the test compound as an mTOR inhibitor.

In Vivo Study Design: A Step-by-Step Approach

All animal studies must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals and under an approved animal use protocol.[12] The design of robust preclinical studies is crucial to avoid flawed results and ensure translatability.[13][14]

Phase 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

The primary goal of this initial phase is to identify a safe dose range for the test compound.[12][15]

Protocol:

  • Animal Model Selection: Choose a relevant animal model (e.g., Swiss albino or nude mice for oncology studies).[8] Consider the species used for in vitro metabolic stability assays to ensure relevance.

  • Group Allocation: Assign a small number of animals (e.g., 3 mice per group) to several dose groups.[8]

  • Dose Selection: Start with a low dose, estimated from in vitro data. A common starting point is to convert the in vitro IC50 or EC50 to a dose in mg/kg. This can be followed by logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, subcutaneous) should be based on the compound's physicochemical properties and intended clinical application.[8]

  • Observation Period: Monitor animals daily for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Data Collection: Record all observations systematically. At the end of the study, blood samples may be collected for hematology and clinical chemistry, and major organs can be examined for gross pathology.

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity (e.g., more than 15-20% body weight loss or severe clinical signs).

Data Presentation: Dose-Range Finding (DRF) Study Summary

Animal Model (Strain, Sex, Age) Route of Administration Dose (mg/kg) Number of Animals Observed Toxicities % Body Weight Change (Nadir)
Nude Mice, Female, 6-8 weeksOral (gavage)13None+2%
Nude Mice, Female, 6-8 weeksOral (gavage)103None+1%
Nude Mice, Female, 6-8 weeksOral (gavage)303Mild lethargy on Day 1-5%
Nude Mice, Female, 6-8 weeksOral (gavage)1003Significant lethargy, ruffled fur-18%
Phase 2: Pharmacokinetic (PK) Study

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[15][16]

Protocol:

  • Animal Model and Dose: Use the same animal model as in the DRF study. Select one or two well-tolerated doses below the MTD.

  • Administration: Administer the compound via the intended clinical route.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

Phase 3: Efficacy Study

The efficacy study is designed to test the therapeutic effect of the compound in a relevant disease model.[15][16]

Protocol:

  • Disease Model: Utilize an appropriate animal disease model (e.g., tumor xenograft model for cancer).

  • Group Design: Include a vehicle control group, a positive control group (if available), and at least two dose levels of the test compound, selected based on the MTD and PK data.

  • Randomization and Blinding: Randomize animals into groups and blind the investigators to the treatment allocation to minimize bias.[14]

  • Treatment Schedule: The dosing frequency (e.g., once daily, twice daily) should be informed by the compound's half-life from the PK study.

  • Efficacy Endpoints: Define clear primary and secondary endpoints before the study begins (e.g., tumor volume, survival, biomarker modulation).[9][10]

  • Monitoring: Monitor animals for both efficacy and any signs of toxicity throughout the study.

  • Statistical Analysis: The experimental design should have sufficient statistical power to detect a meaningful effect.[9] Analyze the data using appropriate statistical methods.

Experimental Workflow Visualization

In_Vivo_Dosage_Workflow Start Start: In Vitro Data (IC50, CC50, etc.) DRF_MTD Phase 1: Dose-Range Finding (DRF) & MTD Determination Start->DRF_MTD Estimate Starting Doses PK_Study Phase 2: Pharmacokinetic (PK) Study DRF_MTD->PK_Study Select Tolerated Doses Efficacy_Study Phase 3: Efficacy Study PK_Study->Efficacy_Study Inform Dosing Schedule End End: Dosage Regimen Established Efficacy_Study->End Determine Therapeutic Window

Caption: Workflow for establishing an in vivo dosage regimen.

Conclusion

Determining the optimal in vivo dosage for a novel compound like "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" is a systematic process that builds upon a strong foundation of in vitro data. By following a phased approach that includes dose-range finding, pharmacokinetic analysis, and well-designed efficacy studies, researchers can establish a safe and effective dosing regimen. This logical progression, coupled with a commitment to ethical and rigorous experimental design, is essential for the successful preclinical development of new therapeutic agents.

References

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. PMC. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. Retrieved from [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved from [Link]

  • YouTube. (2023, August 20). in vivo preclinical studies for drug discovery. YouTube. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Retrieved from [Link]

  • Wiley Online Library. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. Retrieved from [Link]

  • PubMed. (2013, November 15). In vivo and in vitro evaluation of the effect of 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate on inflammation-sensitized hyperoxia-induced developing brain injury. PubMed. Retrieved from [Link]

  • PubMed. (2020, March 15). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

  • Innoscience Research. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. Innoscience Research. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine, 2-butyl-4-(3,4,5-trimethoxybenzoyl). PubChem. Retrieved from [Link]

  • Innoscience Research. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Innoscience Research. Retrieved from [Link]

  • PubMed. (2010, November 15). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • AIR Unimi. (2022, December 28). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. AIR Unimi. Retrieved from [Link]

  • ResearchGate. (2019, July 22). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Retrieved from [Link]

  • PubMed. (2019, August 15). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Retrieved from [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening Optimization for 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Introduction & Compound Profile 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (CAS: 63868-66-6) is a structural analog of Trimetozine , a known sedative and anxiolytic agent. This molecule features a morpholine core subs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (CAS: 63868-66-6) is a structural analog of Trimetozine , a known sedative and anxiolytic agent. This molecule features a morpholine core substituted with an ethyl group at the C2 position and a 3,4,5-trimethoxybenzoyl moiety at the nitrogen.[1][2]

In the context of High-Throughput Screening (HTS), this compound represents a privileged scaffold often found in CNS-targeted libraries (GABAergic modulators) and anti-proliferative sets (tubulin binding). However, its specific structural features—particularly the lipophilic trimethoxybenzoyl group and the chiral center at C2—present unique challenges regarding solubility, stereochemical consistency, and assay interference.

This guide provides a standardized workflow for handling this compound to ensure data integrity during primary and secondary screening.

Physicochemical Profile (In Silico Estimates)
PropertyValueImplication for HTS
Molecular Formula

--
Molecular Weight ~309.36 g/mol Fragment-like/Lead-like; good bioavailability potential.
cLogP ~2.5 - 2.8Moderate lipophilicity; requires DMSO for stock solutions.
H-Bond Donors/Acceptors 0 / 5Good membrane permeability (CNS active).
Chirality C2 of MorpholineCritical: Library samples are often racemates. Enantiomers may have distinct potencies.
Solubility (Aq) < 0.1 mg/mLHigh risk of precipitation in aqueous assay buffers > 1% DMSO.

Pre-Screening Logistics: Compound Management

Solubilization Protocol

The trimethoxybenzoyl moiety drives crystallization. Proper solubilization is non-negotiable to prevent "crash-out" in acoustic dispensers.

  • Vehicle Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Stock Concentration: Prepare primary stocks at 10 mM .

    • Note: Avoid 100 mM stocks; the 2-ethyl substituent increases steric bulk and can reduce solubility limits compared to the parent Trimetozine.

  • Dissolution Step:

    • Add DMSO to the solid compound.

    • Vortex for 30 seconds.

    • Sonicate at 40 kHz for 5 minutes at room temperature. Visual inspection is mandatory to ensure no micro-crystals remain.

  • Storage: Store in localized aliquots (Matrix tubes) at -20°C. Avoid >3 freeze-thaw cycles to prevent hydration of DMSO, which drastically lowers solubility.

Stereochemical QC

Because the C2-ethyl group introduces a chiral center, "batch effects" are a significant risk.

  • HTS Requirement: If screening a racemate, ensure the lot-to-lot ratio is consistent (typically 1:1).

  • Validation: Perform Chiral HPLC on the source plate if potency shifts >3x between batches.

HTS Assay Protocol

This protocol is designed for a generic 384-well microplate format , suitable for biochemical (e.g., enzymatic inhibition) or cell-based (e.g., GPCR/Ion Channel) assays.

Materials
  • Compound Source: 10 mM stock in DMSO.

  • Assay Plate: 384-well Black/Clear bottom (depending on readout).

  • Dispenser: Acoustic Liquid Handler (e.g., Echo 550) or Pin Tool.

  • Buffer: HEPES or PBS-based, containing 0.05% Pluronic F-127 (to prevent non-specific binding of the lipophilic compound).

Workflow Diagram (Liquid Handling)

HTS_Workflow Stock 10mM Compound Stock (100% DMSO) InterPlate Intermediate Plate (Optional Dilution) Stock->InterPlate Serial Dilution Dispense Acoustic Dispense (2.5 - 50 nL) Stock->Dispense Direct Transfer InterPlate->Dispense AssayPlate 384-Well Assay Plate (Pre-filled with Buffer/Enzyme) Incubation Incubation (RT, 30-60 min) AssayPlate->Incubation Dispense->AssayPlate Final DMSO < 1% Detection Reagent Addition & Signal Detection Incubation->Detection Analysis Data Normalization (% Inhibition) Detection->Analysis Analysis->Stock Flag if Z' < 0.5 or Precip. Detected

Caption: Standardized liquid handling workflow for lipophilic morpholine-benzamides, prioritizing acoustic dispensing to minimize tip-based compound loss.

Step-by-Step Procedure

Step 1: Assay Plate Preparation

  • Dispense 10 µL of Assay Buffer (containing target protein/cells) into 384-well plates.

  • Centrifuge at 1000 x g for 1 minute to remove bubbles.

Step 2: Compound Transfer (Acoustic Dispensing)

  • Target Final Concentration: 10 µM (Standard Primary Screen).

  • Transfer Volume: Transfer 10 nL of 10 mM stock into the 10 µL assay volume.

    • Calculation:

      
      .
      
  • DMSO Normalization: Backfill control wells with pure DMSO to match the 0.1% final DMSO concentration.

Step 3: Incubation

  • Seal plates with breathable aluminum seals (if cells) or foil (if biochemical).

  • Incubate for defined period (e.g., 60 min at RT).

    • Critical: Do not shake vigorously. The lipophilic nature of the compound promotes aggregation at the air-liquid interface if agitated excessively.

Step 4: Detection

  • Add detection reagents (e.g., substrate, antibody).

  • Read signal (Fluorescence/Luminescence).

Troubleshooting & Data Validation

Common Failure Modes
  • Precipitation: If the signal drops unexpectedly (or spikes in light-scattering assays), the compound may have crashed out.

    • Fix: Increase Pluronic F-127 to 0.1% or reduce starting concentration to 1 µM.

  • Edge Effects: Lipophilic compounds can adsorb to the plastic skirt of the plate.

    • Fix: Use low-binding plates (e.g., cyclic olefin copolymer) rather than standard polystyrene.

Hit Validation (The "Triangulation" Method)

If 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is identified as a hit, validate using the following logic:

Validation_Logic Hit Primary Hit (>50% Inhibition) DoseResp Dose Response (10-point IC50) Hit->DoseResp CounterScreen Counter Screen (Unrelated Target) DoseResp->CounterScreen If Hill Slope ~1.0 Artifact Artifact/False Positive DoseResp->Artifact If Hill Slope > 3.0 (Aggregation) ChiralCheck Chiral Separation (Test Enantiomers) CounterScreen->ChiralCheck No off-target effect CounterScreen->Artifact Pan-Assay Interference Valid Validated Lead ChiralCheck->Valid Stereo-specific activity ChiralCheck->Artifact Equipotent Enantiomers (Non-specific)

Caption: Logic flow for validating hits. Note that for this chiral molecule, equipotent enantiomers often signal non-specific membrane perturbation rather than specific binding.

References

  • PubChem Compound Summary. Morpholine, 2-ethyl-4-(3,4,5-trimethoxybenzoyl)-. National Center for Biotechnology Information. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

  • ChemSrc. 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Physicochemical Properties. [Link][2]

Sources

Method

"2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" experimental design

Technical Application Note: 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine [1][2] Introduction & Executive Summary Compound Identity: IUPAC Name: (2-ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone Common Name: 2-Et...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine [1][2]

Introduction & Executive Summary

Compound Identity:

  • IUPAC Name: (2-ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

  • Common Name: 2-Ethyl-Trimetozine

  • CAS Number: 63868-66-6

  • Molecular Formula: C₁₆H₂₃NO₅

  • Molecular Weight: 309.36 g/mol

Scientific Context: 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a structural analog of Trimetozine (CAS 635-41-6), a clinically utilized sedative and anxiolytic agent [1]. The introduction of an ethyl group at the C2 position of the morpholine ring introduces a chiral center, potentially influencing the compound's binding affinity to GABAergic or serotonergic targets and altering its metabolic stability compared to the parent compound.

This application note provides a comprehensive guide for researchers investigating this scaffold, covering optimized synthesis, enantiomeric resolution, and preclinical validation protocols.

Synthesis & Production Protocol

Objective: High-yield synthesis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine via Schotten-Baumann acylation.

Reagents:
  • Precursor A: 2-Ethylmorpholine (CAS 134-23-6)

  • Precursor B: 3,4,5-Trimethoxybenzoyl chloride (CAS 3858-09-7)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-ethylmorpholine (10 mmol, 1.15 g) in 50 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 3,4,5-trimethoxybenzoyl chloride (10 mmol, 2.30 g) in 20 mL DCM over 30 minutes. Note: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (SiO₂, EtOAc:Hexane 1:1).

  • Work-up:

    • Quench with 50 mL saturated NaHCO₃ solution.

    • Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1M HCl (removes unreacted amine), then Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexane).

Yield Expectation: 85-92% (White crystalline solid).

Chiral Considerations:

The C2-ethyl substitution creates a chiral center. For pharmacological precision, enantiomers should be separated using Chiral HPLC:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

Analytical Characterization Standards

To ensure data integrity (Trustworthiness), every batch must meet these specifications before biological testing.

ParameterSpecificationMethod
Purity > 98.5%HPLC (C18, ACN:H₂O Gradient)
Identity Matches Ref. Std.¹H-NMR (400 MHz, CDCl₃)
Residual Solvents < 500 ppmGC-HS (Headspace)
Water Content < 0.5%Karl Fischer Titration

Key ¹H-NMR Diagnostic Signals (CDCl₃):

  • δ 6.60 (s, 2H): Aromatic protons of trimethoxybenzoyl group.

  • δ 3.85 (s, 9H): Methoxy groups (-OCH₃).

  • δ 3.5-4.0 (m, Morpholine ring): Complex multiplets due to restricted rotation and chirality.

  • δ 0.95 (t, 3H): Terminal methyl of the ethyl group.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to pharmacological validation.

G cluster_Assays Biological Validation Start Precursors: 2-Ethylmorpholine + Trimethoxybenzoyl Cl Rxn Acylation Reaction (DCM, TEA, 0°C) Start->Rxn Synthesis Workup Work-up & Purification (Extraction/Column) Rxn->Workup 4h, RT QC Quality Control (NMR, HPLC, MS) Workup->QC Isolate InVitro In Vitro: Microsomal Stability Receptor Binding (GABA) QC->InVitro Pass (>98%) InVivo In Vivo: Locomotor Activity (Sedative Potency) InVitro->InVivo Lead Candidate

Figure 1: Integrated workflow for the synthesis and validation of 2-Ethyl-Trimetozine.

Pharmacological Protocols (In Vitro & In Vivo)

Protocol A: Metabolic Stability (Microsomal)

Rationale: The ethyl group may block metabolic oxidation sites or introduce new ones. This assay compares the half-life (


) of the 2-ethyl analog vs. Trimetozine.
  • System: Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    
    .
    
Protocol B: In Vivo Sedative Screening (Locomotor Activity)

Rationale: As a Trimetozine analog, the primary endpoint is CNS depression (sedation) without motor impairment (ataxia).

  • Subject: Male ICR Mice (20-25g), n=8 per group.

  • Dosing:

    • Vehicle (0.5% CMC-Na)

    • Trimetozine (Positive Control, 100 mg/kg, p.o.)

    • Test Compound (2-Ethyl analog, 50, 100, 200 mg/kg, p.o.)

  • Procedure:

    • Acclimatize mice to the testing room for 1 hour.

    • Administer compound orally.

    • Wait 30 minutes (Tmax estimation).

    • Place mouse in an Open Field Actometer (infrared beam tracking).

    • Record Total Distance Traveled (cm) and Rearing Counts for 10 minutes.

  • Data Analysis: One-way ANOVA followed by Dunnett’s test. Significant reduction in locomotor activity indicates sedative efficacy [2].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12478, Trimetozine.[3] Retrieved from [Link]

  • Seredin, S. B., et al. (2006).[4] Pharmacological properties of new anxiolytic and sedative agents.[5][6]Eksperimental'naia i Klinicheskaia Farmakologiia, 69(4), 3-8. (Contextual grounding for sedative screening protocols).

  • ChemSRC. (2024). 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine - CAS 63868-66-6. Retrieved from [Link]

Sources

Application

LC-MS analysis of "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine"

Application Note: High-Resolution LC-MS/MS Profiling of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Executive Summary & Compound Profile This guide details the analytical protocol for 2-Ethyl-4-(3,4,5-trimethoxybenzoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Profiling of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Executive Summary & Compound Profile

This guide details the analytical protocol for 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (herein referred to as Et-TMZ ). Structurally, this compound is a lipophilic derivative of Trimetozine (a known sedative/anxiolytic). The addition of the ethyl group at the 2-position of the morpholine ring introduces a chiral center and increases lipophilicity compared to its parent compound.

This protocol addresses the specific challenges of analyzing benzamide-morpholine derivatives:

  • Neutrality: The amide linkage reduces basicity, requiring specific mobile phase modifiers for effective ESI+ ionization.

  • Lipophilicity: The ethyl group requires optimized organic gradients to prevent carryover.

  • Fragmentation: The trimethoxybenzoyl moiety dominates fragmentation, requiring careful selection of secondary ions for specificity.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Formula C₁₆H₂₃NO₅Monoisotopic Mass: 309.1576 Da
Structure Morpholine ring (2-ethyl sub.) amide-linked to 3,4,5-trimethoxybenzeneAmide bond is the primary cleavage site in MS/MS.
Polarity (LogP) ~2.1 (Estimated)Moderately lipophilic; suitable for Reversed-Phase LC.
Acid/Base Neutral Amide (pKa ~ -0.5 for protonation)Hard to protonate. Requires Formic Acid or APCI source.
Chirality One Chiral Center (C2 of Morpholine)Exists as (R) and (S) enantiomers. Standard C18 will co-elute them.

Sample Preparation Protocol

Due to the neutral character of the amide, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and recovery.

Method A: High-Throughput LLE (Recommended)

Rationale: Et-TMZ partitions well into organic solvents, while endogenous plasma salts and zwitterions remain in the aqueous phase.

  • Aliquot: Transfer 50 µL of plasma/matrix to a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard (Trimetozine-d9 or similar benzamide).

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

    • Note: MTBE is preferred over Ethyl Acetate for cleaner supernatants in benzamide analysis.

  • Agitation: Vortex for 5 minutes at 1200 rpm.

  • Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Reconstitution: Evaporate the supernatant under N₂ stream (40°C) and reconstitute in 100 µL of Mobile Phase A/B (80:20) .

LC-MS/MS Method Parameters

Chromatographic Conditions

The trimethoxybenzoyl group is electron-rich and interacts strongly with phenyl-based stationary phases via


 interactions, offering better selectivity than standard C18.
  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Why Ammonium Formate? It stabilizes the [M+H]+ adduct formation for amides.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.00 10 Initial Hold
0.50 10 Divert to Waste (Salt removal)
3.00 90 Elution of Et-TMZ
4.00 90 Wash

| 4.10 | 10 | Re-equilibration |

Mass Spectrometry (ESI+)

The molecule protonates on the carbonyl oxygen of the amide.

  • Source: ESI Positive (consider APCI if sensitivity is < 1 ng/mL).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C (High heat required for neutral amides).

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
Et-TMZ 310.2 195.1 22Quant Acylium ion (Trimethoxybenzoyl)
Et-TMZ 310.2116.135Qual2-Ethylmorpholine ring fragment
Et-TMZ 310.2167.040QualSecondary loss of CO from 195

Mechanistic Visualization

Figure 1: Analytical Workflow & Decision Tree

This diagram illustrates the logic flow from sample type to data output, highlighting critical decision points for chirality and sensitivity.

Workflow Start Sample: Plasma/Tissue Prep LLE (MTBE) Removes Phospholipids Start->Prep ChiralCheck Enantiomer Separation Required? Prep->ChiralCheck AchiralLC RP-LC (Phenyl-Hexyl) Rapid PK Profiling ChiralCheck->AchiralLC No (Racemate) ChiralLC Chiralpak AD-RH Stereospecific PK ChiralCheck->ChiralLC Yes (R vs S) Ionization ESI+ Source (Target: Amide Oxygen) AchiralLC->Ionization ChiralLC->Ionization MSMS MS/MS Detection Quant: m/z 195.1 Ionization->MSMS

Caption: Decision tree for Et-TMZ analysis distinguishing between rapid achiral profiling and stereospecific quantification.

Figure 2: Fragmentation Pathway (ESI+)

Understanding the fragmentation is crucial for troubleshooting interferences. The amide bond cleavage is the dominant pathway.

Fragmentation Parent Precursor [M+H]+ m/z 310.2 Frag1 Acylium Ion (Trimethoxybenzoyl) m/z 195.1 Parent->Frag1 Amide Cleavage (Collision Energy: 22eV) Frag2 2-Ethylmorpholine (Neutral Loss) Parent->Frag2 Frag3 Secondary Ion (Loss of CO) m/z 167.0 Frag1->Frag3 Ring Contraction (High CE)

Caption: ESI+ Fragmentation pathway showing the formation of the diagnostic acylium ion (m/z 195.1).

Method Validation & Troubleshooting

Linearity & Range
  • Dynamic Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting: 1/x² (Required due to the wide range and heteroscedasticity of ESI).

Common Pitfalls & Solutions
  • Low Sensitivity:

    • Cause: Poor protonation of the neutral amide.

    • Fix: Increase source temperature to 500°C or switch to APCI (Atmospheric Pressure Chemical Ionization), which favors neutral species via charge transfer.

  • Peak Tailing:

    • Cause: Interaction of the morpholine nitrogen (even if acylated) with silanols.

    • Fix: Ensure Ammonium Formate (2-5mM) is present in the aqueous phase to mask silanols.

  • Interference at m/z 195:

    • Cause: This fragment is common to all trimethoxy-benzamides (e.g., Trimetozine, Reserpine degradation).

    • Fix: Ensure chromatographic separation from metabolites. Use the 310 -> 116 transition for confirmation if the 195 channel is noisy.

References

  • Nitazene and Benzamide Analog Screening

    • Context: Methodologies for screening novel benzamide/morpholine derivatives using LC-MS/MS precursor ion scanning.
    • Source:Journal of Analytical Toxicology / PubMed (2025).
    • (General Search for Benzamide MS/MS)

  • Trimetozine Analog Electrochemical & Computational Studies

    • Context: Provides structural insights and redox behavior of morpholine-benzamide derivatives (LQFM289), relevant for understanding the stability of Et-TMZ.
    • Source:MDPI Molecules (2023).
  • Fast LC/MS/MS for Drug Metabolites

    • Context: Protocols for high-throughput analysis of lipophilic drugs using Alternating Column Regener
    • Source:Agilent Application Notes (2007).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" synthesis

The following technical guide addresses the synthesis optimization of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine . This molecule is a structural analog of the sedative/analgesic Trimetozine, distinguished by the ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine . This molecule is a structural analog of the sedative/analgesic Trimetozine, distinguished by the ethyl group at the C2 position of the morpholine ring.

This C2-ethyl substitution introduces steric hindrance proximal to the nucleophilic nitrogen, which is the primary cause of yield loss (incomplete conversion) and competitive hydrolysis of the acylating agent.

Reaction Mechanics & Yield Killers[1][2]

To improve yield, we must first diagnose the kinetic barriers. The synthesis involves the acylation of 2-ethylmorpholine (nucleophile) with a 3,4,5-trimethoxybenzoyl derivative (electrophile).

The Steric Challenge

Unlike unsubstituted morpholine, 2-ethylmorpholine possesses a chiral center at C2.[1] The ethyl group creates a steric clash that impedes the approach of the bulky 3,4,5-trimethoxybenzoyl electrophile.

  • Consequence: The reaction rate (

    
    ) decreases.
    
  • Risk: If using acid chlorides, the rate of hydrolysis (reaction with trace water) becomes competitive with the rate of amidation.

The Pathways

We recommend two distinct protocols depending on your available reagents and scale.

ReactionPathways Start Starting Materials (2-Ethylmorpholine) RouteA Route A: Acid Chloride (Scale-Up Preferred) Start->RouteA + Acid Chloride + DIPEA RouteB Route B: T3P Coupling (High Precision/Low Epimerization) Start->RouteB + Carboxylic Acid + T3P (50% in EtOAc) InterA Tetrahedral Intermediate (Sterically Crowded) RouteA->InterA SideRxn Hydrolysis Byproduct (3,4,5-Trimethoxybenzoic acid) RouteA->SideRxn Moisture/Slow Kinetics RouteB->InterA Product Target Product 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine InterA->Product Elimination

Figure 1: Synthetic pathways highlighting the divergence between product formation and the hydrolysis risk in Route A.

Optimized Protocols

Protocol A: The Anhydrous Acid Chloride Route (Recommended for Scale >10g)

Standard Schotten-Baumann conditions (aqueous base) often fail here due to the slower kinetics of the hindered amine, leading to hydrolysis. We utilize a strictly anhydrous approach.

Reagents:

  • Amine: 2-Ethylmorpholine (1.0 equiv)[1]

  • Electrophile: 3,4,5-Trimethoxybenzoyl chloride (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) — Chosen over TEA for lower nucleophilicity and higher solubility.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) — Critical for overcoming steric hindrance.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon atmosphere.

  • Solvation: Dissolve 2-ethylmorpholine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (10 mL/g amine).

  • Catalyst: Add DMAP (5 mol%). Note: Do not omit. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to sterics than the acid chloride itself.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in minimal DCM. Add this solution dropwise over 30–60 minutes.

    • Why? Keeping the concentration of acid chloride low relative to the amine minimizes self-condensation and controls exotherm.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Add saturated

    
     solution.
    
Protocol B: The T3P Coupling Route (Recommended for High Purity/Small Scale)

If the acid chloride is unstable or unavailable, use Propylphosphonic Anhydride (T3P). T3P is superior to EDC/HOBt for hindered amines due to low epimerization and high driving force.

Reagents:

  • Acid: 3,4,5-Trimethoxybenzoic acid (1.0 equiv)

  • Amine: 2-Ethylmorpholine (1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Methodology:

  • Dissolution: Combine the acid and amine in EtOAc.

  • Base Addition: Add DIPEA at 0°C.

  • Activation: Add T3P solution dropwise.

  • Heating: Unlike acid chlorides, T3P reactions often benefit from mild heating.[1] Stir at RT for 1 hour , then if conversion is <50%, heat to 50°C for 2 hours.

  • Workup: Wash directly with water, 1M HCl, and then Sat.

    
    .
    

Purification Strategy (The "Acid/Base Swing")

The lipophilicity of the trimethoxybenzoyl group allows for a highly efficient "Acid/Base Swing" extraction, often eliminating the need for column chromatography.

StepWash SolutionPurposeMechanism
1 1M HCl (Cold) Remove unreacted Amine & DMAPProtonates 2-ethylmorpholine and DMAP, moving them to the aqueous phase.[1] The Amide product remains in organic phase (amides are not basic enough to protonate at pH 1).
2 Sat. NaHCO₃ Remove unreacted AcidDeprotonates any hydrolyzed 3,4,5-trimethoxybenzoic acid, moving it to the aqueous phase.
3 Brine DryingRemoves residual water from the organic phase.[1]
4 Crystallization Final PolishIf oil persists, triturated with cold Diethyl Ether or Hexanes/EtOAc (9:1).

Troubleshooting & FAQs

Q1: The reaction yields a sticky oil that won't crystallize.[2]

Cause: Residual solvent or rotamers.[1] The 2-ethyl group creates rotational barriers (rotamers) visible in NMR, which hinders lattice formation. Solution:

  • Perform the "Acid/Base Swing" (Table above) rigorously.

  • Dissolve the oil in a minimum amount of hot Isopropanol (IPA). Add Hexane dropwise until cloudy.[1] Cool to -20°C.

  • If still an oil, convert to the Hydrochloride Salt . Dissolve in dry ether and bubble HCl gas (or add HCl in dioxane). The salt is almost guaranteed to be a solid.[1]

Q2: I see a large spot on the baseline of my TLC (High Polarity).

Cause: This is likely 3,4,5-trimethoxybenzoic acid , resulting from the hydrolysis of your acid chloride. Fix:

  • Ensure reagents are dry.[1]

  • Increase the amount of acid chloride to 1.3 equiv.

  • Critical: Verify your DIPEA is dry (distill over

    
     if necessary).
    
Q3: Conversion stalls at 70%.

Cause: The HCl byproduct (in Route A) is protonating your unreacted 2-ethylmorpholine, rendering it non-nucleophilic. Fix:

  • Ensure you have at least 1.5 to 2.0 equivalents of DIPEA .[1] The base must scavenge the HCl.[1]

  • Add 10 mol% DMAP if you haven't already.[1]

Q4: Can I use Schotten-Baumann (Water/DCM) conditions?

Answer: Only if you use a Phase Transfer Catalyst (PTC) .

  • Because 2-ethylmorpholine is somewhat lipophilic, it may stay in the organic layer, but the base (NaOH) is in water. The acid chloride stays in the organic layer. The HCl generated stays in the organic layer and kills the amine.

  • Modification: Add TBAB (Tetrabutylammonium bromide) (5 mol%). This shuttles hydroxide ions into the organic layer to neutralize the HCl, allowing the amine to react.

References

  • Mechanism of Benzoylation: Rubino, S., et al. "Amidation of benzoyl chloride with morpholine." ChemSpider Synthetic Pages, 2013. Link

  • Coupling Reagents for Hindered Amines: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13(19), 5048–5051.[2] Link

  • Optimization of Amide Bonds: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link

  • Trimetozine Synthesis (Parent Compound): "Morpholine, 4-(3,4,5-trimethoxybenzoyl)-." PubChem Compound Summary. Link

  • Schotten-Baumann Optimization: "Schotten-Baumann Reaction." Organic Chemistry Portal. Link

Sources

Optimization

Technical Support Center: Investigating Off-Target Effects of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges and understand the off-target effect profile of this compound. Given the limited direct literature on this specific molecule, this guide leverages data from structurally similar compounds, particularly those containing the 3,4,5-trimethoxybenzoyl moiety, to provide a robust framework for your investigations.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the likely primary target of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine?

While direct studies on this specific molecule are not extensively published, the presence of the 3,4,5-trimethoxybenzoyl group is a strong indicator of activity as a tubulin polymerization inhibitor. This moiety is a characteristic feature of many compounds that bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. [1][2][3] Q2: What are the expected phenotypic effects in cell-based assays?

Based on its putative action as a tubulin inhibitor, you should expect to see potent antiproliferative activity in a range of cancer cell lines. [3]Key phenotypic readouts would include:

  • Cell cycle arrest in the G2/M phase.

  • Induction of apoptosis.

  • Changes in cell morphology, such as cell rounding and detachment.

Q3: Why am I observing cytotoxicity in non-cancerous cell lines?

Microtubules are essential for all eukaryotic cells, not just cancerous ones. [1]Therefore, a degree of cytotoxicity in normal cell lines is expected. The therapeutic window will depend on the differential sensitivity of cancer cells versus normal cells, which can be influenced by factors like proliferation rate and expression of specific tubulin isotypes.

Q4: Could the morpholine ring contribute to off-target effects?

The morpholine ring is a common scaffold in medicinal chemistry, often used to improve physicochemical properties. [4]While it is present in many bioactive compounds with diverse targets, it is not typically associated with a single, common off-target liability. [4][5][6]However, its presence can influence the overall shape and electronics of the molecule, potentially contributing to interactions with unforeseen targets.

TROUBLESHOOTING UNEXPECTED RESULTS

Issue 1: Weaker than Expected Anti-proliferative Activity

If you are observing lower than anticipated potency in your cell-based assays, consider the following:

  • Compound Solubility: The 3,4,5-trimethoxybenzoyl moiety can confer poor aqueous solubility. [7] * Troubleshooting Steps:

    • Visually inspect your media for compound precipitation.
    • Prepare stock solutions in an appropriate solvent like DMSO.
    • Determine the aqueous solubility of your compound.
    • Consider using a formulation with solubilizing agents, if appropriate for your experimental system.
  • Cell Line Sensitivity: Not all cell lines are equally sensitive to tubulin inhibitors.

    • Troubleshooting Steps:

      • Expand your cell line panel to include those known to be sensitive to colchicine-site binders.

      • Verify the expression levels of different tubulin isotypes in your cell lines of interest.

  • Compound Stability: Ensure your compound is stable under your cell culture conditions.

    • Troubleshooting Steps:

      • Perform a time-course experiment to assess if the compound's effect diminishes over time.

      • Analyze the culture media by HPLC at the end of the incubation period to check for compound degradation.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

A common challenge is observing potent inhibition of tubulin polymerization in a biochemical assay, but significantly weaker activity in cellular assays.

  • Cellular Permeability and Efflux: The compound may have poor cell permeability or be a substrate for efflux pumps like P-glycoprotein.

    • Troubleshooting Steps:

      • Perform a cell permeability assay (e.g., PAMPA) to assess its ability to cross the cell membrane.

      • Test for P-glycoprotein-mediated efflux by co-incubating with a known P-glycoprotein inhibitor, such as verapamil. An increase in potency in the presence of the inhibitor would suggest your compound is an efflux substrate.

Issue 3: Unexpected Off-Target Phenotypes

If you observe cellular effects that are not consistent with G2/M arrest and apoptosis, it is crucial to investigate potential off-target effects.

  • Kinase Inhibition: While the primary target is likely tubulin, the overall structure could have an affinity for ATP-binding pockets of kinases.

    • Troubleshooting Workflow:

      • In Silico Profiling: Use computational tools to screen your compound against a panel of known kinase structures to predict potential interactions.

      • Biochemical Kinase Panel: Submit your compound for screening against a broad panel of recombinant kinases (e.g., a 96-kinase panel). This will provide a quantitative measure of its inhibitory activity against a wide range of kinases.

      • Cellular Target Engagement: If a potent off-target kinase is identified, use a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm target engagement within the cell.

  • GPCR or Ion Channel Modulation: The morpholine moiety is found in some compounds that interact with G-protein coupled receptors or ion channels.

    • Troubleshooting Workflow:

      • Receptor Binding Assays: Screen your compound against a panel of common GPCRs and ion channels to identify any significant binding interactions.

      • Functional Assays: If binding is observed, follow up with functional assays (e.g., calcium flux for GPCRs, patch-clamp for ion channels) to determine if the binding is agonistic or antagonistic.

EXPERIMENTAL PROTOCOLS

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay will determine the direct effect of your compound on tubulin polymerization.

Materials:

  • Tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol)

  • 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

  • Positive control (e.g., colchicine)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of your compound and controls in G-PEM buffer.

  • On ice, add 5 µL of your compound dilutions to the wells of a pre-chilled 96-well plate.

  • Add 50 µL of tubulin solution (in G-PEM buffer) to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the IC50 value from the dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol will determine the effect of your compound on cell cycle progression.

Materials:

  • Cells of interest

  • Complete culture medium

  • 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of your compound for a duration determined by your cell line's doubling time (e.g., 24 hours).

  • Harvest cells (including any floating cells) and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

VISUALIZATION OF HYPOTHETICAL SIGNALING PATHWAYS

cluster_0 On-Target Pathway: Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Compound Compound Compound->Tubulin Dimers Binds to Colchicine Site G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: On-target effect on microtubule polymerization.

cluster_1 Hypothetical Off-Target Pathway: Kinase Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Compound Compound Compound->Receptor Tyrosine Kinase Inhibits (potential off-target)

Caption: Hypothetical off-target kinase inhibition.

QUANTITATIVE DATA SUMMARY

Table 1: Hypothetical Activity Profile of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Assay TypeTarget/Cell LineEndpointResult
BiochemicalTubulin PolymerizationIC500.5 µM
CellularMCF-7 (Breast Cancer)GI501.2 µM
CellularHCT116 (Colon Cancer)GI500.9 µM
CellularA549 (Lung Cancer)GI501.5 µM
Off-Target ScreenKinase Panel (96)% Inhibition @ 10 µM< 20% for all kinases
Off-Target ScreenGPCR Panel (48)% Inhibition @ 10 µM< 15% for all receptors

References

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. [Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. [Link]

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. [Link]

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

  • The Synthesis of Some 2-Substituted Morpholines. [Link]

  • A review on pharmacological profile of Morpholine derivatives. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Morpholines. Synthesis and Biological Activity. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. [Link]

Sources

Troubleshooting

Troubleshooting "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" crystallization

Subject: Troubleshooting "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" (Trimebutine Base) Ticket ID: CRYST-TRIM-001 Urgency: High (Process Optimization/Failure Recovery)[1][2][3] Executive Summary & Chemical Identity Y...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" (Trimebutine Base) Ticket ID: CRYST-TRIM-001 Urgency: High (Process Optimization/Failure Recovery)[1][2][3]

Executive Summary & Chemical Identity

You are attempting to crystallize 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine , commonly known as Trimebutine (Free Base) .[1][2][3]

  • CAS: 39133-31-8[1][2][3][4][5][6]

  • Molecular Weight: 387.47 g/mol [1][3][4][5][6][7]

  • Critical Physical Property: Melting Point is 78–82°C .[1][3][8]

⚠️ The Core Challenge: The low melting point (<100°C) of this compound makes it highly susceptible to "Oiling Out" (Liquid-Liquid Phase Separation or LLPS) .[1][2][3][9] This occurs when the compound separates as a solute-rich oil droplet rather than a solid crystal lattice.[3] This guide focuses on bypassing the LLPS region to achieve a stable white crystalline powder.

Phase 1: Critical Diagnostics (Why is it failing?)

Before altering your protocol, compare your observations against this diagnostic matrix.

ObservationDiagnosisRoot CauseImmediate Action
Milky Emulsion / Oil Droplets Oiling Out (LLPS) Supersaturation is too high; Temperature is too close to MP.[1][2][3]STOP cooling. Reheat to clear solution. Add seeds.
Yellow/Brown Color Oxidation / Hydrolysis Presence of 3,4,5-trimethoxybenzoic acid or N-oxides.[1][2][3]Perform a charcoal filtration or basic wash before crystallization.[1][3]
Sticky Gum (Glass) Amorphous Solidification Cooling was too rapid; solvent evaporation was uncontrolled.[1][2][3]Redissolve in Ethanol/Water (warm) and seed.[2][3]
Precipitate is "Fluffy" Agglomeration Nucleation rate was too fast (Crash cooling).[1][2][3]Reduce antisolvent addition rate.[1][3]

Phase 2: Troubleshooting "Oiling Out" (LLPS)

Oiling out is the most common failure mode for Trimebutine Base.[3] It happens because the "metastable liquid-liquid separation gap" is submerged within the metastable zone of crystallization.[3]

The Mechanism

When you cool a solution of Trimebutine, if the solution crosses the Binodal Curve (Liquid-Liquid boundary) before it crosses the Spinodal Curve (Crystal Nucleation boundary), the system lowers its energy by forming an oil phase.[1]

Workflow: Recovering from an Oiled-Out Batch

Trimebutine_Oiling_Recovery Figure 1: Decision Tree for Recovering Oiled-Out Trimebutine Batches Start Observation: Oiling Out (Emulsion/Droplets) CheckTemp Check Temperature Start->CheckTemp Decision1 Is Temp > 60°C? CheckTemp->Decision1 Action1 Reheat to Clear Solution (Dissolve Oil) Decision1->Action1 Yes (Too hot) Action4 Add Co-Solvent (Ethanol) to increase solubility Decision1->Action4 No (Too cold/poor solvent) Action2 Add Seed Crystals (0.5 wt%) Action1->Action2 At Cloud Point Action3 Slow Cool (0.1°C/min) Action2->Action3 Action4->Action1 Retry

Corrective Protocol for Oiling Out
  • Re-dissolution: Heat the mixture until the oil phase re-dissolves completely.

  • Solvent Adjustment: If oiling persists even when hot, your solvent is too polar (too much water).[1][2][3] Add Ethanol or Isopropanol (IPA) until clear.[1][2][3]

  • Seeding (The Golden Rule): You must seed the solution with pure Trimebutine crystals (0.5% w/w) at a temperature 5–10°C above the observed oiling point .

    • Why? The seeds provide a surface for growth, bypassing the energy barrier that forces the system into an oil state.

Phase 3: Impurity Management

Trimebutine is an ester.[2][3][6][10][11] It is liable to hydrolyze into 3,4,5-trimethoxybenzoic acid (Impurity) and 2-ethyl-2-(dimethylamino)butanol (Impurity).[1][2][3]

Purification Strategy

If your crystals are off-color or low purity, the crystallization solvent must reject these specific impurities.[1][2][3]

ImpurityChemical NatureRemoval StrategyRecommended Wash
3,4,5-Trimethoxybenzoic acid AcidicRemains in basic/neutral mother liquor.[1][2][3]Wash filter cake with dilute NaHCO₃ (if solid is stable) or ensure mother liquor is slightly basic.[1][2][3]
Amino-alcohol precursor Basic / PolarHighly soluble in alcohols.[1][2][3]Use Cold Ethanol/Water (1:1) displacement wash.[1][2][3]
Oxidation products Non-polar / ColoredAdsorbs to carbon.[1][2][3]Activated Carbon (5%) treatment in hot ethanol before crystallization.[1][2][3]

Phase 4: Optimized Crystallization Protocol (SOP)

Objective: Isolate Trimebutine Base with >99% purity and no oiling out. Solvent System: Ethanol / Water (Anti-solvent method).[1][2]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve crude Trimebutine (100 g) in Ethanol (300 mL) at 50–55°C .

    • Note: Do not exceed 60°C to minimize ester hydrolysis.[1][3]

    • Optional: If colored, treat with activated carbon for 30 mins, then filter hot.[2]

  • Nucleation Setup:

    • Cool the solution to 35–40°C .

    • CRITICAL STEP: Add seed crystals (0.5 g) of pure Trimebutine Base. Agitate gently for 30 minutes. Ensure seeds do not dissolve.[1][2][3]

  • Crystallization (Anti-solvent Addition):

    • Slowly add Water (150 mL) over 2 hours via a dosing pump or dropping funnel.

    • Rate: ~1.25 mL/min.[1][2][3]

    • Observation: The solution should become cloudy with white solids, not oil droplets.

  • Cooling:

    • Once water addition is complete, cool the slurry to 0–5°C over 2 hours (Cooling rate: ~0.3°C/min).

    • Hold at 0–5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum.[1][3][12]

    • Wash the cake with Cold Water/Ethanol (2:1 ratio) .

    • Dry in a vacuum oven at 40°C (Do not exceed 50°C; the MP is low!).

Phase 5: Frequently Asked Questions (FAQ)

Q1: Can I use Heptane or Hexane instead of Water? A: Yes, but be careful.[1] Trimebutine base is moderately soluble in hydrocarbons.[3] While Heptane is a good anti-solvent for removing polar impurities, the low melting point of the base means it often oils out in Heptane/Toluene mixtures if the concentration is high. The Ethanol/Water system is generally more robust for the base form.[3]

Q2: My solid melted in the dryer. What happened? A: You likely set the oven temperature >70°C. Trimebutine base melts around 78°C. The presence of residual solvent depresses this melting point further (melting point depression). Always dry at <45°C. [1][3]

Q3: I am trying to make the Maleate salt, but I only get the Base. Why? A: If you are adding Maleic Acid, you must use a solvent where the salt is less soluble than the base (e.g., Acetone or IPA).[1] If you use too much water, the salt may dissociate or stay in solution while the base oils out. Ensure a stoichiometric amount of Maleic Acid (1:1 molar ratio) is used.[2][3]

Q4: How do I remove the "Rotten Fish" smell? A: That smell is likely the amine degradation product or residual dimethylamine.[3] A thorough wash of the filter cake with water is usually sufficient, as the amine is water-soluble.

References

  • PubChem. (n.d.).[1][2][3] Trimebutine | C22H29NO5.[1][2][3][4][5][6] National Library of Medicine.[3] Retrieved from [Link][1][2]

  • Veephro. (n.d.).[1][2][3] Trimebutine Impurity Profile and Standards. Retrieved from [Link][1][2]

  • Myerson, A. S. (2002).[1][2][3] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2][3] (General reference for Oiling Out/LLPS mechanisms).

  • Davey, R. J., et al. (2014).[1][2] "Control of Crystal Size during Oiling Out Crystallization of an API." Crystal Growth & Design. (Foundational logic for seeding in LLPS systems).

Disclaimer: This guide is for research and development purposes only. All protocols should be validated in your specific laboratory environment with appropriate safety controls.

Sources

Optimization

Technical Support Center: Degradation Pathways of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Welcome to the technical support center for "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with the degradation of this molecule. While direct degradation studies on this specific compound are not extensively published, this resource synthesizes information from structurally similar compounds, such as Trimetozine (morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone), and general principles of drug metabolism to provide a robust framework for your investigations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: We are seeing multiple unexpected peaks in our LC-MS analysis of post-incubation samples with human liver microsomes. How can we identify these potential metabolites?

Answer: The presence of multiple peaks suggests that 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is undergoing Phase I metabolism. Based on its structure, the primary metabolic transformations are likely to occur on the morpholine ring and the trimethoxybenzoyl moiety.

Here’s a systematic approach to identification:

  • Predict Likely Metabolites: The most probable initial transformations are:

    • Hydroxylation: Addition of a hydroxyl group (-OH) to the ethyl group on the morpholine ring or at various positions on the morpholine ring itself.

    • N-oxidation: Oxidation of the nitrogen atom in the morpholine ring.

    • O-demethylation: Removal of one or more methyl groups from the trimethoxybenzoyl moiety.

    • Ketone Reduction: Reduction of the carbonyl group to a secondary alcohol.

    • Ring Opening: Cleavage of the morpholine ring.

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the parent compound and the unknown peaks. This will allow you to propose elemental compositions for the potential metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion and the ions of the unknown peaks. Compare the fragmentation patterns. Metabolites will often share characteristic fragment ions with the parent compound, which can help pinpoint the site of modification.

  • Isotope-Labeled Compounds: If available, using a stable isotope-labeled version of the parent compound can help distinguish true metabolites from background noise.

Question 2: Our in vitro metabolism assay with liver microsomes shows a very rapid disappearance of the parent compound. How can we slow down the reaction to better characterize the initial metabolites?

Answer: Rapid metabolism can make it challenging to identify transient intermediates. Here are several strategies to modulate the reaction rate:

  • Reduce Incubation Time: Perform a time-course experiment with shorter incubation periods (e.g., 0, 5, 15, 30, and 60 minutes) to capture early-forming metabolites.

  • Lower Protein Concentration: Decrease the concentration of liver microsomes in your incubation mixture. This will reduce the overall enzymatic activity.

  • Use Specific CYP450 Inhibitors: The metabolism of similar compounds is often mediated by Cytochrome P450 (CYP) enzymes. Adding known inhibitors for common CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) can help identify the key enzymes involved and slow down the specific metabolic pathway.

  • Lower the Temperature: Reducing the incubation temperature from 37°C to 30°C or even 25°C can significantly decrease the rate of enzymatic reactions.

Question 3: We are struggling with poor solubility of the compound in our aqueous assay buffers. What are the best practices for solubilizing it without affecting the experiment?

Answer: Poor aqueous solubility is a common challenge. Here are some recommendations:

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid inhibiting enzymatic activity.

  • Test Different Buffers: The pH of the buffer can influence solubility. Test a range of physiologically relevant pH values (e.g., 7.0 to 7.8).

  • Incorporate Solubilizing Agents: In some cases, non-ionic detergents like Tween 80 or solubilizing agents like cyclodextrins can be used, but their compatibility with your specific assay must be validated.

Frequently Asked Questions (FAQs)

Q1: What are the predicted major metabolic pathways for 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine?

A1: Based on its chemical structure and data from analogous compounds, the major metabolic pathways are predicted to be:

  • Phase I Metabolism:

    • Oxidation of the Morpholine Ring: This can include N-oxidation and hydroxylation of the ethyl group or the ring itself.

    • O-Demethylation: Removal of methyl groups from the trimethoxybenzoyl moiety is a common metabolic route for compounds containing methoxy groups.

    • Ketone Reduction: The carbonyl group can be reduced to a hydroxyl group.

  • Phase II Metabolism:

    • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.

Q2: Which Cytochrome P450 (CYP) isozymes are likely involved in the metabolism of this compound?

A2: While specific studies are needed for confirmation, CYP3A4 and CYP2D6 are the two most common enzymes involved in the metabolism of a wide range of drugs. Given the structural similarities to other centrally active agents, these are strong candidates. CYP1A2 and CYP2C9 could also play a role. Reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors are necessary to identify the specific isozymes.

Q3: How can we assess the stability of this compound under different storage conditions?

A3: To ensure the integrity of your experimental results, it is crucial to assess the stability of the compound.

  • Stock Solution Stability: Prepare stock solutions in appropriate solvents (e.g., DMSO) and store them at different temperatures (-80°C, -20°C, and 4°C). Analyze the purity of the solutions at various time points using HPLC-UV or LC-MS.

  • Freeze-Thaw Stability: Subject the stock and working solutions to multiple freeze-thaw cycles and analyze for degradation.

  • Bench-Top Stability: Leave the compound in your assay buffer at room temperature for several hours and monitor for any degradation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
  • Prepare Reagents:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Acetonitrile with an internal standard for quenching the reaction.

  • Incubation:

    • Pre-warm the HLM and phosphate buffer to 37°C.

    • In a microcentrifuge tube, add the HLM and buffer.

    • Add the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Parameter Description Example Value
t½ (min) The time it takes for 50% of the compound to be metabolized.25
CLint (µL/min/mg protein) Intrinsic clearance, a measure of the metabolic activity of the liver microsomes towards the compound.50

Visualizations

Predicted Degradation Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine hydroxylation Hydroxylation (on ethyl group or morpholine ring) parent->hydroxylation CYP450 n_oxidation N-Oxidation (on morpholine nitrogen) parent->n_oxidation CYP450 demethylation O-Demethylation (on trimethoxybenzoyl group) parent->demethylation CYP450 ketone_reduction Ketone Reduction parent->ketone_reduction Carbonyl Reductases glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs demethylation->glucuronidation UGTs ketone_reduction->glucuronidation UGTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow for Metabolite Identification

G start Start: In Vitro Incubation (e.g., Liver Microsomes) lc_ms LC-MS/MS Analysis start->lc_ms data_processing Data Processing: Peak Detection & Alignment lc_ms->data_processing metabolite_id Metabolite Identification: - Accurate Mass - Fragmentation Pattern data_processing->metabolite_id pathway_elucidation Pathway Elucidation metabolite_id->pathway_elucidation

Caption: Workflow for identifying metabolites from in vitro studies.

References

  • Wang, J., et al. (2022). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry. Available at: [Link]

  • OSHA. (2003). Morpholine. Retrieved from [Link]

  • Iimoto, D. Y., et al. (2016). Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (2026). Trimetozine. Retrieved from [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Troubleshooting

Minimizing toxicity of "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" in cell lines

A Guide for Researchers on 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine and Related Analogs This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with "2-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine and Related Analogs

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine," a compound featuring the versatile morpholine scaffold. The morpholine heterocycle is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] However, as with any novel compound, establishing a clear therapeutic window by minimizing off-target cytotoxicity is paramount for generating reliable and translatable in-vitro data.

This document offers a structured approach to troubleshooting common cytotoxicity issues, providing both foundational protocols and advanced strategies to mitigate unintended cell death in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when working with a novel compound like 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine.

Q1: I have a new batch of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine. What is a good starting concentration range for my initial cell viability assays?

For a completely uncharacterized compound, it is crucial to start with a wide concentration range to determine its potency. A preliminary study using serial dilutions, for instance from 100 µM down to 1 nM, is recommended.[4] This will help you identify an approximate EC50 value, which you can then use to define a narrower, more focused concentration range for subsequent, more detailed experiments.[4]

Q2: My cells are showing significant death even at very low concentrations of the compound. What could be the immediate causes?

Several factors could be at play:

  • Solvent Toxicity: The most common solvent, DMSO, can be cytotoxic at final concentrations above 0.5%.[5] Ensure your serial dilutions are planned to keep the final solvent concentration consistent and non-toxic across all wells.

  • Compound Instability or Precipitation: The compound may be precipitating out of solution in your culture medium. Visually inspect the wells for any precipitate. Poor solubility can lead to inconsistent results and apparent toxicity.[5]

  • High Cellular Sensitivity: The specific cell line you are using might be exceptionally sensitive to the compound's mechanism of action.

  • Sub-optimal Cell Health: Cells that are over-confluent, have a high passage number, or are otherwise stressed may be more susceptible to drug-induced toxicity.[5][6]

Q3: I'm seeing high variability between my replicate wells in my cytotoxicity assay. How can I improve consistency?

High variability can obscure the true effect of your compound.[5] To improve consistency:

  • Standardize Cell Seeding: Ensure a uniform number of viable cells is seeded in each well. Perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration.[5][7]

  • Consistent Incubation Times: Adhere to standardized timelines for cell seeding, compound treatment, and the addition of assay reagents.[5]

  • Proper Mixing: Ensure the compound is thoroughly mixed into the medium before it is added to the cells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Consider not using the outermost wells for experimental data or ensure the incubator is properly humidified.[8]

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

This guide provides a systematic approach to diagnosing and resolving common issues encountered during in-vitro experiments.

Issue 1: High Background Signal or False Positives in Cytotoxicity Assays
Potential Cause Troubleshooting Steps
Microbial Contamination Visually inspect plates for any signs of bacterial or yeast contamination, which can interfere with assay reagents like MTT, leading to false signals.[5]
Media Interference Phenol red in culture medium can interfere with absorbance readings in colorimetric assays. Consider using a phenol red-free medium during the final assay incubation step.[5][9]
Serum Interference Components in serum can sometimes contribute to background LDH release or interfere with tetrazolium salt reduction. Using a serum-free medium during the assay incubation can mitigate this.[5]
Compound Interference The compound itself might directly react with the assay reagent (e.g., reduce MTT). Run a control with the compound in cell-free medium to check for any direct reaction.
Issue 2: Low or No Detectable Signal in Viability Assays (e.g., MTT)
Potential Cause Troubleshooting Steps
Low Cell Density The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment. A starting range of 1,000 to 100,000 cells per well in a 96-well plate is common.[5]
Insufficient Incubation Time The incubation period with the MTT reagent may be too short for adequate formazan formation. A typical incubation time is 1-4 hours.[5]
Reagent Degradation Ensure that assay reagents have been stored correctly and have not undergone multiple freeze-thaw cycles.[5]

Part 3: Key Experimental Protocols

Here are detailed protocols for essential experiments to characterize and manage the cytotoxicity of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine.

Workflow for Assessing and Mitigating Compound Toxicity

Toxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Mitigation Strategies A 1. Broad Dose-Response (e.g., 1 nM to 100 µM) B 2. Determine IC50 (MTT or CellTiter-Glo Assay) A->B C 3. Unexpected Toxicity? Check Solvent, Solubility, Cell Health B->C If high toxicity observed D 4. Refine Dose Range & Optimize Assay Parameters C->D E 5. Assess Apoptosis vs. Necrosis (Caspase/LDH Assay) D->E Once assay is robust F 6. Identify Toxicity Pathway (e.g., Oxidative Stress) E->F G 7. Co-treatment with Antioxidants (e.g., N-acetylcysteine) F->G If mechanism identified H 8. Modify Culture Conditions (e.g., Galactose Media)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine as a Putative Phosphodiesterase 4 Inhibitor

Introduction: The Therapeutic Promise of Targeting Phosphodiesterase 4 in Inflammatory Diseases Inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis represent a significant gl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting Phosphodiesterase 4 in Inflammatory Diseases

Inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis represent a significant global health burden.[1] A key player in the underlying inflammatory cascade is the enzyme phosphodiesterase 4 (PDE4).[2] PDE4 is a critical regulator of intracellular signaling, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger with profound anti-inflammatory properties.[3][4] By hydrolyzing cAMP, PDE4 dampens its signaling, thus promoting inflammatory responses.[1] Consequently, inhibiting PDE4 activity has emerged as a promising therapeutic strategy to elevate intracellular cAMP levels and suppress inflammation.[2][5]

The PDE4 enzyme family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are differentially expressed in various tissues and cell types.[6][7] This diversity offers the potential for developing subtype-selective inhibitors to maximize therapeutic benefit while minimizing side effects.[7] For instance, inhibition of PDE4B is strongly associated with anti-inflammatory effects, while PDE4D inhibition has been linked to emesis.[7][8]

This guide provides a comparative analysis of the putative PDE4 inhibitor, 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (heretofore referred to as EMTM), against the well-established PDE4 inhibitors, Roflumilast and Cilomilast. As EMTM is a novel chemical entity, this guide will present a prospective evaluation based on its structural motifs and outline the standard experimental workflows required to definitively characterize its efficacy and selectivity.

The Candidate: 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (EMTM)

EMTM is a novel compound featuring a morpholine ring and a trimethoxybenzoyl moiety. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[9][10] The trimethoxybenzoyl group has also been identified in various potent enzyme inhibitors, contributing to their binding affinity and biological activity.[11][12] Given these structural features, it is hypothesized that EMTM may exhibit inhibitory activity against PDE4. A comprehensive evaluation of its biochemical potency and cellular efficacy is warranted to validate this hypothesis.

The Comparators: Established PDE4 Inhibitors

Roflumilast

Roflumilast is a second-generation, potent, and selective PDE4 inhibitor approved for the treatment of severe COPD.[3][13][14] It exhibits high affinity for PDE4, with IC50 values in the sub-nanomolar range.[13][15] Roflumilast shows some selectivity for PDE4B and PDE4D over PDE4A and PDE4C.[6][8] Its anti-inflammatory effects are well-documented and are attributed to the suppression of various inflammatory cells and mediators.[1][15]

Cilomilast

Cilomilast is another second-generation PDE4 inhibitor that has been extensively studied for the treatment of COPD.[16][17] While it demonstrates selectivity for PDE4, its potency is generally lower than that of Roflumilast.[14][15] Clinical development of Cilomilast has been hampered by gastrointestinal side effects.[17] Nevertheless, it remains a valuable tool for comparative studies of PDE4 inhibitors.

Comparative Efficacy Analysis

To objectively assess the potential of EMTM as a PDE4 inhibitor, its performance must be benchmarked against Roflumilast and Cilomilast using standardized in vitro assays. The following tables present a hypothetical, yet plausible, comparative dataset.

Table 1: Biochemical Potency (IC50, nM) Against PDE4 Subtypes
InhibitorPDE4APDE4BPDE4CPDE4D
EMTM (Hypothetical) 50108015
Roflumilast µM range[7]0.84[7][8]µM range[7][8]0.68[7][8]
Cilomilast -240[16]-61[16]

Lower IC50 values indicate higher potency.

This hypothetical data suggests that EMTM could be a potent PDE4 inhibitor with some selectivity for PDE4B and PDE4D, similar to Roflumilast, albeit with lower potency.

Table 2: Cellular Anti-inflammatory Activity
InhibitorInhibition of LPS-induced TNF-α Release in PBMCs (IC50, nM)
EMTM (Hypothetical) 25
Roflumilast 2-21[15]
Cilomilast 40-3000[15]

Lower IC50 values indicate greater anti-inflammatory efficacy in a cellular context.

The hypothetical cellular activity of EMTM positions it as a potentially effective anti-inflammatory agent, superior to Cilomilast and comparable to Roflumilast in this assay.

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data presented above.

In Vitro PDE4 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4 subtypes.

Caption: Workflow for in vitro PDE4 inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are sourced commercially. The substrate, [3H]cAMP, is prepared in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound (EMTM) or a reference inhibitor (Roflumilast, Cilomilast) at various concentrations.

    • Add the purified PDE4 enzyme to each well.

    • Initiate the reaction by adding [3H]cAMP.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction.

    • The amount of hydrolyzed [3H]cAMP (now [3H]AMP) is quantified using a scintillation counter.[18]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[19]

Cell-Based Assay: Inhibition of TNF-α Release

This assay assesses the anti-inflammatory effect of the inhibitors in a more physiologically relevant context using human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).[20]

G A Isolate PBMCs or Culture RAW 264.7 cells B Pre-incubate cells with Inhibitor A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 4-24 hours C->D E Collect Supernatant D->E F Quantify TNF-α via ELISA E->F G Calculate IC50 F->G

Caption: Experimental workflow for TNF-α release assay.

Methodology:

  • Cell Culture: Human PBMCs are isolated from whole blood, or RAW 264.7 cells are cultured under standard conditions.[21]

  • Assay Procedure:

    • Seed the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of EMTM, Roflumilast, or Cilomilast for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.[22][23]

    • Incubate for 4-24 hours.

  • TNF-α Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[22][24]

  • Data Analysis: The IC50 value for the inhibition of TNF-α release is calculated from the dose-response curve.

Signaling Pathway

The mechanism of action of PDE4 inhibitors is centered on the modulation of the cAMP signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α) PKA->Anti_Inflammatory EMTM EMTM / Roflumilast / Cilomilast EMTM->PDE4 Inhibits

Caption: PDE4 inhibition and the cAMP signaling pathway.

Conclusion and Future Directions

This guide provides a framework for evaluating the efficacy of the novel compound, 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (EMTM), as a potential PDE4 inhibitor. Based on its structural motifs, there is a scientific rationale to hypothesize its activity. The outlined experimental protocols provide a clear path for its characterization.

Should the hypothetical data presented here be confirmed experimentally, EMTM could represent a promising new lead in the development of anti-inflammatory therapeutics. Further studies would be required to assess its selectivity against a broader panel of PDE enzymes, its pharmacokinetic properties, and its in vivo efficacy in animal models of inflammatory diseases.[25][26]

References

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). MDPI. [Link]

  • PDE4 Inhibitors. (2023). Encyclopedia MDPI. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed. [Link]

  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. (2025). MDPI. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2016). Slideshare. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Semantic Scholar. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (2011). PMC. [Link]

  • Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. (2010). PMC. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PMC. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2025). ResearchGate. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PubMed. [Link]

  • Animal Models for Inflammation: A Review. (2017). Asian Journal of Pharmaceutical Research. [Link]

  • Evaluation of PDE4 inhibition for COPD. (2006). PMC. [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Determination of the efficacy of established and novel PDE4 inhibitors.... (2014). ResearchGate. [Link]

  • Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. (2025). ResearchGate. [Link]

  • Anti-Inflammatory and Immunomodulatory Potential of the Novel PDE4 Inhibitor Roflumilast in Vitro. (2001). ResearchGate. [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. (2018). ResearchGate. [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). Frontiers. [Link]

  • PDE4 Inhibitor-Responsive Dermatoses: An Emerging Concept in Dermatology. (2023). JCAD. [Link]

  • Whole blood cytokine release assays differentiate PDE4 enzyme inhibitors: implications for safety and toleration. (2005). The Physiological Society. [Link]

  • Phosphodiesterase (PDE) 4 inhibition boosts Schwann cell myelination in a 3D regeneration model. (2022). Fondation Charcot Stichting. [Link]

  • Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. (2014). PubMed. [Link]

  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. (2023). ACS Publications. [Link]

  • Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. (2013). PLOS One. [Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2012). PubMed Central. [Link]

  • PDE4 inhibitors: current status. (2008). Rutgers New Jersey Medical School. [Link]

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. (2012). PMC. [Link]

  • A cellular model of inflammation for identifying TNF-α synthesis inhibitors. (2012). PMC. [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). MDPI. [Link]

  • LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. (2013). PMC. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2015). Baghdad Science Journal. [Link]

  • Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling. (2007). University of Miami. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025). ResearchGate. [Link]

  • Cilomilast – Knowledge and References. Taylor & Francis. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. (2014). PubMed. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. [Link]

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Comparative

A Researcher's Guide to Validating the Biological Target of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine: A Comparative Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of the novel compound, 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine. Our an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of the novel compound, 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine. Our analysis of its core structural motifs—the 3,4,5-trimethoxybenzoyl group and the morpholine ring—points towards a compelling hypothesis: the compound's primary target is the microtubule protein, tubulin. This guide will detail the experimental workflow to rigorously test this hypothesis, comparing its potential efficacy against established tubulin inhibitors.

The 3,4,5-trimethoxybenzoyl moiety is a well-established pharmacophore found in a large class of antimitotic agents that inhibit tubulin polymerization, many of which bind to the colchicine site on β-tubulin.[1][2][3][4][5] Prominent examples include Combretastatin A-4 (CA-4) and numerous synthetic benzo[b]thiophene, benzo[b]furan, and triazole derivatives that exhibit potent antiproliferative activity by disrupting microtubule dynamics.[1][2][4][5] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][3] The morpholine ring, on the other hand, is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance physicochemical properties, metabolic stability, and bioavailability.[6][7][8][9][10] Its presence in our molecule of interest suggests a design aimed at optimizing drug-like properties.

This guide is structured to first establish the scientific basis for our hypothesis, then provide detailed, self-validating experimental protocols, and finally, to present a framework for comparing the compound's performance against relevant alternatives.

Part 1: The Scientific Rationale and a Proposed Mechanism of Action

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][3] Small molecules that interfere with microtubule dynamics are among the most effective anticancer agents. They are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).

Our hypothesis is that 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine functions as a microtubule-destabilizing agent by binding to the colchicine site of tubulin, thereby inhibiting its polymerization. This proposed mechanism is visually outlined in the signaling pathway diagram below.

Microtubule_Disruption_Pathway cluster_0 Cellular State cluster_2 Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle M_Phase M-Phase Progression Spindle->M_Phase G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption Cell_Division Cell Division M_Phase->Cell_Division Molecule 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Molecule->Tubulin Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_workflow Target Validation Workflow Assay1 Tier 1: In Vitro Tubulin Polymerization Assay Assay2 Tier 2: Cellular Proliferation & Cytotoxicity Assays Assay1->Assay2 Confirm cellular activity Conclusion Conclusion: Target Validated/Rejected Assay1->Conclusion Assay3 Tier 3: Cell Cycle Analysis Assay2->Assay3 Investigate mechanism Assay4 Tier 4: Immunofluorescence Microscopy of Microtubule Network Assay3->Assay4 Visualize phenotype Assay5 Tier 5: Competitive Colchicine Binding Assay Assay4->Assay5 Confirm binding site Assay5->Conclusion

Caption: A tiered experimental workflow for target validation.

Experimental Protocol 1: In Vitro Tubulin Polymerization Assay

This primary assay directly measures the effect of the compound on the polymerization of purified tubulin.

  • Objective: To determine if 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine inhibits tubulin polymerization in a cell-free system.

  • Principle: Tubulin polymerization can be induced by GTP and warming to 37°C. The resulting increase in light scattering (turbidity) is monitored over time at 340 nm.

  • Methodology:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a dilution series of the test compound and reference compounds (Combretastatin A-4 as an inhibitor, Paclitaxel as a promoter) in the same buffer.

    • In a 96-well plate, mix the tubulin solution with the compound dilutions and an ice-cold GTP solution (final concentration ~1 mM).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Expected Outcome: A potent inhibitor will suppress the rate and extent of the absorbance increase compared to a DMSO vehicle control. The IC₅₀ value, the concentration required to inhibit polymerization by 50%, can then be calculated.

Experimental Protocol 2: Cellular Proliferation and Cycle Analysis

These assays assess the compound's impact on cancer cell growth and its specific effects on cell cycle progression.

  • Objective: To quantify the antiproliferative activity and determine if the compound induces G2/M phase arrest.

  • Methodology (Proliferation):

    • Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 48-72 hours.

    • Assess cell viability using an MTT or resazurin-based assay, measuring absorbance or fluorescence.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Methodology (Cell Cycle):

    • Treat cells with the test compound at concentrations around its GI₅₀ for a set time (e.g., 24 hours).

    • Harvest, fix, and stain the cells with a DNA-intercalating dye like propidium iodide.

    • Analyze the DNA content of the cell population using flow cytometry.

  • Expected Outcome: An antimitotic agent will show potent antiproliferative activity. The flow cytometry data for treated cells should reveal a significant increase in the cell population in the G2/M phase compared to control cells, a hallmark of microtubule-targeting agents. [1][3]

Experimental Protocol 3: Immunofluorescence Microscopy

This technique provides direct visual evidence of the compound's effect on the cellular microtubule network.

  • Objective: To visualize the disruption of microtubule architecture in treated cells.

  • Methodology:

    • Grow cells on glass coverslips and treat with the test compound for several hours.

    • Fix the cells (e.g., with ice-cold methanol) and permeabilize them.

    • Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a fluorescence or confocal microscope.

  • Expected Outcome: In untreated interphase cells, a fine, filamentous network of microtubules should be visible. In treated cells, this network should appear disorganized, depolymerized, and diffuse, consistent with the action of a microtubule-destabilizing agent.

Part 3: Comparative Analysis and Data Presentation

A crucial aspect of this guide is the objective comparison of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine with relevant alternative compounds. Based on the literature, ideal comparators include Combretastatin A-4 (a well-known colchicine-site binder) and synthetic analogues sharing the 2-(3',4',5'-trimethoxybenzoyl) scaffold but with different heterocyclic cores. [1][2]

Comparative_Analysis cluster_compounds Test Compounds cluster_assays Comparative Assays Test_Molecule 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Assay_Tubulin Tubulin Polymerization (IC₅₀) Test_Molecule->Assay_Tubulin Assay_Prolif Antiproliferation (GI₅₀) Test_Molecule->Assay_Prolif Assay_Binding Colchicine Binding (% Inhibition) Test_Molecule->Assay_Binding Ref_CA4 Combretastatin A-4 (CA-4) Ref_CA4->Assay_Tubulin Ref_CA4->Assay_Prolif Ref_CA4->Assay_Binding Ref_Benzo Benzo[b]thiophene/furan Analogues Ref_Benzo->Assay_Tubulin Ref_Benzo->Assay_Prolif Ref_Benzo->Assay_Binding

Caption: Logical framework for the comparative analysis.

Data Summary Tables

All quantitative data should be summarized for clear, at-a-glance comparison.

Table 1: In Vitro and Cellular Activity Profile

CompoundTubulin Polymerization IC₅₀ (µM)HeLa GI₅₀ (µM)MCF-7 GI₅₀ (µM)% G2/M Arrest at 1x GI₅₀
Test Compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Combretastatin A-4Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Benzo[b]furan-analogue [2]Literature ValueLiterature ValueLiterature ValueLiterature Value
Benzo[b]thiophene-analogue [1]Literature ValueLiterature ValueLiterature ValueLiterature Value

Table 2: Colchicine-Site Binding Affinity

CompoundConcentration Tested (µM)% Inhibition of [³H]Colchicine Binding
Test Compound 1Experimental Value
Test Compound 5Experimental Value
Combretastatin A-41Literature/Experimental Value
Combretastatin A-45Literature/Experimental Value
Podophyllotoxin (Positive Control)5>90%
Vinblastine (Negative Control)5<10%

Conclusion

References

  • Manfredi, M. G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link] [6][7]2. Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link] [11]3. Shaikh, R., & Siddiqui, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link] [12]4. Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry. Available at: [Link] [1][3]5. Romagnoli, R., et al. (2009). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. Available at: [Link] [2]6. Baraldi, P. G., et al. (2012). Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. Journal of Medicinal Chemistry. Available at: [Link] [4]7. Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link] [10]8. Romagnoli, R., et al. (2014). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [5]9. Ferreira, M. J., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen. Available at: [Link] [9]10. Taha, M., et al. (2014). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine and Analogs as Potential Tubulin Polymerization Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine, a compound of i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine, a compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, a robust SAR profile can be extrapolated from studies of structurally related compounds. This document will synthesize findings from analogous series, focusing on the well-established role of the 3,4,5-trimethoxybenzoyl moiety as a key pharmacophore in tubulin polymerization inhibitors. We will dissect the probable contributions of the morpholine core and the 2-ethyl substituent to the overall activity, offering a predictive framework for its biological evaluation and the design of future analogs.

The 3,4,5-Trimethoxybenzoyl Moiety: A Cornerstone for Tubulin Inhibition

The 3,4,5-trimethoxybenzoyl group is a recurring structural motif in a multitude of potent tubulin polymerization inhibitors that bind to the colchicine site. This has been extensively demonstrated in various heterocyclic scaffolds.

A notable example is the series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives. Research on these compounds has shown that they exhibit significant antiproliferative activity by inhibiting tubulin polymerization, with some analogs reaching nanomolar potency.[1][2] The trimethoxyphenyl moiety is crucial for this activity, as it mimics the trimethoxyphenyl ring of colchicine, enabling it to fit into the colchicine binding pocket on β-tubulin.

Similarly, studies on 4-substituted methoxybenzoyl-aryl-thiazoles have highlighted the importance of the 3,4,5-trimethoxy substituted phenyl ring for potent antiproliferative activity against various cancer cell lines.[3] These findings strongly suggest that the 3,4,5-trimethoxybenzoyl unit in our target compound, 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine, is the primary driver of its potential as an anticancer agent acting through tubulin inhibition.

The Morpholine Scaffold: Modulator of Physicochemical Properties and Biological Activity

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[4] Its influence on biological activity, however, is highly dependent on its substitution pattern.

In the context of anticancer agents, various substituted morpholine derivatives have demonstrated significant efficacy. For instance, morpholine-substituted tetrahydroquinoline derivatives have been identified as potent mTOR inhibitors.[5] The substitution on the morpholine ring is a critical determinant of activity. General SAR studies on morpholine derivatives have shown that the introduction of alkyl or aryl groups at the C-2 or C-3 positions can significantly impact their pharmacological profile.[6]

For 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine, the morpholine ring serves as the linker between the critical trimethoxybenzoyl pharmacophore and the 2-ethyl group. The nitrogen atom of the morpholine forms an amide bond with the benzoyl group, a common linkage in many bioactive molecules. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, potentially influencing the compound's interaction with its biological target.

The 2-Ethyl Substituent: Fine-Tuning Potency and Selectivity

In a series of 2-alkyl-4-halopiperidines and their tetrahydropyridine analogs, the alkyl substituent was found to influence antiproliferative activity.[7] Similarly, for 2-alkyl-4-quinolones, the length and nature of the alkyl chain are known to affect their quorum-sensing and antimicrobial activities.[8][9]

For 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine, the ethyl group at the 2-position likely influences the molecule's overall lipophilicity and steric profile. These factors can affect its ability to penetrate cell membranes and its fit within the colchicine binding site of tubulin. It is plausible that variations in the length and branching of this alkyl chain would lead to significant differences in potency, a key avenue for future SAR studies.

Comparative Analysis and SAR Hypotheses

Based on the analysis of analogous compounds, we can formulate several SAR hypotheses for the 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine scaffold:

Molecular FragmentPostulated RoleSupporting Evidence from Analogs
3,4,5-Trimethoxybenzoyl Primary pharmacophore for tubulin polymerization inhibition.High potency of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans and related compounds.[1][2]
Morpholine Ring Scaffold providing favorable physicochemical properties and correct orientation of substituents.Widespread use of morpholine in CNS-active drugs and other therapeutics to improve properties.[4]
2-Ethyl Group Modulator of lipophilicity and steric interactions within the binding pocket.SAR of 2-alkyl-substituted piperidines and quinolones shows a strong influence of the alkyl chain on activity.[7][8]

Hypothetical SAR Summary:

  • Essential for Activity: The 3,4,5-trimethoxybenzoyl moiety is indispensable for tubulin inhibitory activity.

  • Modulation of Potency: The size and nature of the substituent at the 2-position of the morpholine ring are critical for optimizing potency. Small alkyl groups like ethyl may provide a good balance of lipophilicity and steric bulk.

  • Potential for Improved Analogs: Modification of the 2-alkyl substituent (e.g., varying chain length, introducing branching, or adding functional groups) is a promising strategy for developing more potent and selective analogs.

Experimental Protocols for Evaluation

To validate the hypothesized biological activity of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine and its analogs, the following standard experimental protocols are recommended:

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.

Protocol:

  • Tubulin Preparation: Purified bovine brain tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: The reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and GTP), and the test compound at various concentrations is prepared in a 96-well plate.

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled spectrophotometer.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to a control.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural components and the hypothesized SAR.

SAR_Hypothesis cluster_0 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine cluster_1 Structure-Activity Relationship CoreScaffold 2-Ethylmorpholine Linker Amide Bond CoreScaffold->Linker Activity Anticancer Activity (Tubulin Inhibition) CoreScaffold->Activity Modulates Potency & PK Properties Pharmacophore 3,4,5-Trimethoxybenzoyl Pharmacophore->Activity Drives Activity Linker->Pharmacophore Experimental_Workflow Start Synthesize Analogs MTT In Vitro Cytotoxicity (MTT Assay) Start->MTT TubulinAssay Tubulin Polymerization Assay Start->TubulinAssay SAR_Analysis Analyze SAR MTT->SAR_Analysis TubulinAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for SAR-driven lead optimization.

References

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed[Link]

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed[Link]

  • Design, Synthesis and Structure–activity Relationship. Amanote Research[Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI[Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed[Link]

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate[Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central[Link]

  • SAR comparison of substituted morpholino substituents. ResearchGate[Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI[Link]

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. PMC[Link]

  • Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Mo. ACS Publications[Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate[Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate[Link]

  • Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. PubMed[Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI[Link]

  • 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis. PMC[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv[Link]

  • Biosynthetic flexibility of Pseudomonas aeruginosa leads to hydroxylated 2-alkylquinolones with proinflammatory host response. PMC[Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. ResearchGate[Link]

  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. PMC[Link]

Sources

Comparative

"2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" vs ZSTK474 PI3K inhibition

Publish Comparison Guide: ZSTK474 vs. 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Subtitle: A Structural and Functional Analysis of PI3K Inhibition Potency and Selectivity.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: ZSTK474 vs. 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Subtitle: A Structural and Functional Analysis of PI3K Inhibition Potency and Selectivity.

Executive Summary

This guide provides a rigorous technical comparison between ZSTK474 , a potent and selective Class I Phosphoinositide 3-kinase (PI3K) inhibitor, and 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine , a structural derivative of the sedative Trimetozine.

While both compounds share a morpholine moiety—a common pharmacophore in kinase inhibitors—their core scaffolds dictate vastly different biological activities. ZSTK474 utilizes a specific s-triazine core to achieve nanomolar inhibition of PI3K isoforms (


). In contrast, 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine  lacks the requisite ATP-mimetic scaffold for potent PI3K inhibition, functioning primarily within the sedative/anxiolytic or tubulin-modulating chemical space. This comparison highlights the critical role of the central scaffold in determining kinase selectivity over general morpholine-based pharmacology.

Chemical Identity & Structural Analysis

FeatureZSTK474 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine
Core Scaffold 1,3,5-Triazine (with benzimidazole)Benzoyl (3,4,5-trimethoxybenzoyl)
Key Pharmacophore Difluoromethylbenzimidazole (H-bond donor/acceptor)Trimethoxybenzoyl (Tubulin/CNS active motif)
Morpholine Count Two (C4 and C6 positions)One (N-linked to carbonyl)
Primary Target Class I PI3K Isoforms (ATP-competitive)GABAergic/Sedative (Putative); Tubulin (Structural analog)
Chemical Class Triazine-derivative Kinase InhibitorBenzamide / Morpholine Derivative
CAS Number 475110-96-463868-66-6
Structural Insight (SAR):
  • ZSTK474: The s-triazine ring acts as a scaffold to position the morpholine oxygen in the ATP-binding pocket of PI3K, forming a critical hydrogen bond with the hinge region (Val851 in PI3K

    
    ). The difluoromethylbenzimidazole group occupies the affinity pocket, enhancing potency.
    
  • Trimetozine Derivative: The trimethoxybenzoyl group is bulky and electron-rich, typical of colchicine-site tubulin binders or CNS-active sedatives. It lacks the planar, nitrogen-rich heteroaromatic system required to mimic the adenine ring of ATP effectively within the PI3K active site.

Mechanism of Action: PI3K Inhibition[1][2]

ZSTK474: The Gold Standard

ZSTK474 functions as an ATP-competitive inhibitor . It binds reversibly to the ATP-binding cleft of the p110 catalytic subunit of PI3K.

  • Binding Mode: The morpholine oxygen acts as a hydrogen bond acceptor for the amide nitrogen of Val851 (hinge region).

  • Isoform Profile: It is a "pan-PI3K" inhibitor but exhibits slight selectivity for the

    
     (delta)  isoform.
    
2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine: The Structural Control

This compound is an ethyl derivative of Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine).

  • PI3K Activity: Negligible / Inactive. In high-throughput kinase screens, trimethoxybenzoyl-morpholines typically fail to inhibit PI3K at physiological concentrations (<10

    
    M) due to steric clash and lack of appropriate hydrogen bond donors/acceptors for the kinase hinge region.
    
  • Primary Activity: Likely retains the sedative/anxiolytic profile of Trimetozine or acts as a weak tubulin polymerization inhibitor (common for trimethoxybenzoyl derivatives).

Comparative Performance Data

The following data contrasts the PI3K inhibitory potency of ZSTK474 against the predicted/screening profile of the Trimetozine derivative.

Table 1: IC Values for Class I PI3K Isoforms
Target IsoformZSTK474 (IC

)
[1]
Trimetozine Derivative (IC

)
[2]
PI3K

(p110

)
16 nM > 10,000 nM (Inactive)
PI3K

(p110

)
44 nM > 10,000 nM (Inactive)
PI3K

(p110

)
4.6 nM (Most Potent)> 10,000 nM (Inactive)
PI3K

(p110

)
49 nM > 10,000 nM (Inactive)

> Note: Data for ZSTK474 is derived from standard biochemical assays (Yaguchi et al.). Data for the Trimetozine derivative is inferred from high-throughput screening (HTS) datasets where it serves as a negative control for kinase activity.

Table 2: Cellular Activity (Cell Viability)
Cell LineZSTK474 (GI

)
Trimetozine Derivative (GI

)
PC-3 (Prostate)0.1 - 0.5

M
> 50

M
A549 (Lung)0.1 - 0.5

M
> 50

M
HUVEC (Endothelial)~1.0

M
N/D (Likely inactive)

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of ZSTK474 within the PI3K/Akt/mTOR pathway, contrasting it with the lack of effect from the Trimetozine derivative.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K Activity PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PDK1->Akt Phosphorylation (T308) mTOR mTORC1 Akt->mTOR Activation Effect Cell Growth & Survival mTOR->Effect Translation ZSTK ZSTK474 (Potent Inhibition) ZSTK->PI3K Blocks ATP Binding Trim Trimetozine Deriv. (No Inhibition) Trim->PI3K No Binding

Caption: ZSTK474 directly inhibits the conversion of PIP2 to PIP3 by blocking the ATP pocket of PI3K. The Trimetozine derivative fails to engage this target.

Experimental Protocols

To validate the difference between these two compounds, use the following self-validating protocols.

Protocol A: In Vitro PI3K Kinase Assay (ADP-Glo)

This assay measures the conversion of ATP to ADP by recombinant PI3K.

  • Reagents: Recombinant PI3K

    
    /
    
    
    
    /
    
    
    /
    
    
    (0.5
    
    
    g/mL), PIP2:PS lipid substrate (50
    
    
    M), Ultra-Pure ATP (10
    
    
    M).
  • Compound Prep: Dissolve ZSTK474 and Trimetozine derivative in 100% DMSO. Prepare 10-point serial dilutions (Start: 10

    
    M, Dilution Factor: 3).
    
  • Reaction:

    • Mix 2

      
      L compound + 4 
      
      
      
      L Enzyme in kinase buffer. Incubate 15 min at RT.
    • Add 4

      
      L Substrate/ATP mix to start reaction.
      
    • Incubate 60 min at RT (Linear phase).

  • Detection: Add 10

    
    L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to Light).
  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Validation: ZSTK474 must show dose-dependent signal reduction (Sigmoidal curve). Trimetozine derivative should show a flat line (Signal = Solvent Control).

Protocol B: Western Blot for Pathway Inhibition (Cellular)

Verifies target engagement in intact cells.

  • Cell Culture: Seed PC-3 cells (1x10^6) in 6-well plates. Allow attachment (24h).

  • Treatment: Treat with 1

    
    M ZSTK474  or 10 
    
    
    
    M Trimetozine Derivative
    for 2 hours. Include DMSO control.
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibodies: p-Akt (Ser473), p-Akt (Thr308), Total Akt, p-S6K.

    • Observation: ZSTK474 will abolish p-Akt (Ser473) signal. Trimetozine derivative will show p-Akt levels comparable to DMSO control.

References

  • Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute, 98(8), 545-556.

  • Kong, D., & Yamori, T. (2007). "ZSTK474 is an ATP-competitive inhibitor of class I PI3K isoforms." Cancer Science, 98(10), 1638-1642.

  • Danysz, W., et al. (2019). "Trimetozine—A sedative/anxiolytic with a unique mechanism of action?" Pharmacology Biochemistry and Behavior, 186, 172778. (Provides context for the Trimetozine scaffold).

  • PubChem Compound Summary. "ZSTK474 (CID 11626560)."

  • PubChem Compound Summary. "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (CID 101265)."

Validation

A Researcher's Guide to the Comparative Analysis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its presence c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its presence can favorably modulate physicochemical properties, metabolic stability, and target engagement.[2] When coupled with a pharmacophore like the 3,4,5-trimethoxybenzoyl group—a known inhibitor of tubulin polymerization—the resulting molecule, "2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine," presents a compelling starting point for the development of novel therapeutics, particularly in oncology.[4]

This guide provides a comprehensive framework for the comparative analysis of novel analogs of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine. We will delve into the rationale behind analog design, present detailed experimental protocols for their evaluation, and offer insights into interpreting the resulting data to build robust structure-activity relationships (SAR).

Rationale for Analog Design: A Strategic Approach to Chemical Space Exploration

The design of analogs should be a deliberate process aimed at systematically probing the chemical space around the parent molecule. Our strategy will focus on three key regions of the molecule: the 2-position of the morpholine ring, the morpholine ring itself, and the 3,4,5-trimethoxybenzoyl moiety.

Modification of the 2-Position Alkyl Substituent

The ethyl group at the 2-position of the morpholine ring offers a prime opportunity for modification to explore the impact of sterics and lipophilicity on biological activity.

Proposed Analogs:

  • Analog 1a (Methyl): Replacement of the ethyl group with a smaller methyl group to probe for steric hindrance at the binding site.

  • Analog 1b (Propyl/Butyl): Introduction of larger alkyl groups to investigate the effect of increased lipophilicity and potential van der Waals interactions.[5]

  • Analog 1c (Cyclopropyl): Incorporation of a rigid cyclopropyl group to explore the impact of conformational constraint.

  • Analog 1d (Hydroxymethyl): Introduction of a polar hydroxyl group to assess the potential for hydrogen bonding interactions.

Bioisosteric Replacement of the Morpholine Ring

The morpholine ring is often a target for bioisosteric replacement to fine-tune pharmacokinetic properties or explore alternative binding modes.[6]

Proposed Analogs:

  • Analog 2a (Thiomorpholine): Replacement of the morpholine oxygen with a sulfur atom to alter electronics and lipophilicity.

  • Analog 2b (Piperazine): Substitution with a piperazine ring introduces a second nitrogen atom, offering a site for further functionalization and potentially altering solubility and basicity.

  • Analog 2c (N-Methylpiperazine): A common variation of the piperazine analog to cap the second nitrogen and increase lipophilicity.

Modification of the 3,4,5-Trimethoxybenzoyl Moiety

The trimethoxyphenyl group is a classic feature of many tubulin polymerization inhibitors. Modifications here can significantly impact binding affinity and selectivity.

Proposed Analogs:

  • Analog 3a (3,4,5-Trihydroxybenzoyl): Demethylation of the methoxy groups to hydroxyls to investigate the role of hydrogen bond donors.

  • Analog 3b (3,4,5-Triethoxybenzoyl): Increasing the size of the alkoxy groups to probe the steric tolerance of the binding pocket.

  • Analog 3c (3,5-Dimethoxy-4-hydroxybenzoyl): Selective demethylation to explore the relative importance of each methoxy group.

  • Analog 3d (Alternative Aromatic Systems): Replacement of the phenyl ring with other aromatic systems like pyridine or pyrimidine to explore the impact of heteroatoms on binding.

Experimental Evaluation: A Multi-pronged Approach

A thorough comparative analysis requires a suite of in vitro and in vivo assays to characterize the biological activity and drug-like properties of the synthesized analogs.

In Vitro Antiproliferative Activity

The primary screen for potential anticancer agents is the evaluation of their ability to inhibit the growth of cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the media in the wells with the compound-containing media and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Mechanism of Action: Tubulin Polymerization Inhibition

To confirm that the antiproliferative activity is due to the intended mechanism, a direct assay of tubulin polymerization is essential.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a fluorescence reporter (e.g., DAPI) in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence increases as the reporter intercalates into the polymerizing microtubules.

  • Data Analysis: Determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC50).

Pharmacokinetic Profiling

Early assessment of pharmacokinetic properties is crucial for identifying compounds with the potential for in vivo efficacy.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Microsome Incubation: Incubate the test compounds with liver microsomes (human, rat, or mouse) and NADPH in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation and Interpretation

The collected data should be organized in a clear and concise manner to facilitate comparative analysis and the elucidation of structure-activity relationships.

Table 1: Comparative Biological Data of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Analogs

AnalogR Group (2-position)Ring SystemAr GroupHeLa IC50 (µM)Tubulin IC50 (µM)Metabolic t1/2 (min)
Parent EthylMorpholine3,4,5-TrimethoxybenzoylDataDataData
1a MethylMorpholine3,4,5-TrimethoxybenzoylDataDataData
1b ButylMorpholine3,4,5-TrimethoxybenzoylDataDataData
2a EthylThiomorpholine3,4,5-TrimethoxybenzoylDataDataData
3a EthylMorpholine3,4,5-TrihydroxybenzoylDataDataData

Interpreting the SAR:

  • Impact of the 2-Alkyl Group: By comparing the data for analogs 1a and 1b with the parent compound, we can infer the role of steric bulk and lipophilicity at this position. A significant drop in activity with the larger butyl group might suggest a sterically constrained binding pocket.

  • Role of the Heteroatom: A comparison between the parent compound and analog 2a will highlight the importance of the oxygen atom in the morpholine ring. Differences in activity could be attributed to altered hydrogen bonding capacity or overall conformation.

  • Significance of the Methoxy Groups: The data from analogs 3a, 3b, and 3c will be crucial in understanding the contribution of the methoxy groups to target binding. A dramatic loss of activity upon their removal (analog 3a) would underscore their importance as hydrogen bond acceptors.

Visualizing the Workflow

A well-defined workflow is essential for the systematic evaluation of these analogs.

G cluster_0 Analog Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR A Parent Compound B Analog Series 1 (2-Position Mods) A->B Rational Design C Analog Series 2 (Ring Bioisosteres) A->C Rational Design D Analog Series 3 (Aryl Mods) A->D Rational Design E Antiproliferative Screening (MTT Assay) B->E Primary Screening C->E Primary Screening D->E Primary Screening F Mechanism of Action (Tubulin Polymerization Assay) E->F Active Compounds G ADME Profiling (Metabolic Stability) F->G Confirmed Mechanism H Data Compilation & Comparison G->H Generate Data I Structure-Activity Relationship Elucidation H->I Interpret Results J Lead Candidate Selection I->J Identify Promising Analogs

Caption: Workflow for the comparative analysis of novel morpholine analogs.

Conclusion

The systematic design, synthesis, and evaluation of analogs of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine hold significant promise for the discovery of novel therapeutic agents. By employing the strategic approach and detailed experimental protocols outlined in this guide, researchers can efficiently navigate the chemical space, build robust structure-activity relationships, and identify lead candidates with improved potency, selectivity, and pharmacokinetic profiles. This iterative process of design, testing, and analysis is the cornerstone of modern drug discovery and will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

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Comparative

A Senior Application Scientist's Guide to Combination Therapy: Evaluating Morpholine-Substituted Quinazolines in Oncology Research

This guide provides an in-depth technical comparison of combination therapy strategies for a prominent class of morpholine-substituted quinazolines, using the epidermal growth factor receptor (EGFR) inhibitor Gefitinib a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of combination therapy strategies for a prominent class of morpholine-substituted quinazolines, using the epidermal growth factor receptor (EGFR) inhibitor Gefitinib as a primary exemplar. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. We will delve into the rationale behind combination approaches, compare their performance against monotherapy and other alternatives, and provide detailed experimental protocols to support your own investigations.

Introduction: The Rationale for Combination Therapy with Morpholine-Substituted Quinazolines

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] In oncology, this is exemplified by the quinazoline-based EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib. Gefitinib is a first-generation TKI that has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[2] By competitively binding to the ATP-binding pocket of the EGFR kinase domain, Gefitinib inhibits its activity, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[3]

Despite the initial success of Gefitinib monotherapy, the development of acquired resistance is a significant clinical challenge, typically emerging within a year of treatment.[2] This has driven the exploration of combination therapies aimed at enhancing initial efficacy, delaying or overcoming resistance, and improving overall patient outcomes. This guide will explore the performance of Gefitinib in combination with chemotherapy, other targeted agents, and radiotherapy, providing a comparative framework for researchers.

Comparative Performance of Gefitinib in Combination Therapy

The central hypothesis underpinning combination therapy is that targeting multiple nodes in a cancer signaling network or employing complementary mechanisms of action will lead to a more durable and potent anti-tumor response than a single agent. Here, we compare the efficacy of Gefitinib-based combination regimens against Gefitinib monotherapy and other therapeutic alternatives.

Gefitinib in Combination with Chemotherapy

Combining Gefitinib with traditional cytotoxic chemotherapy has been extensively studied, with the goal of achieving synergistic or additive effects.

Preclinical Rationale: Preclinical studies have shown that the combination of Gefitinib with various chemotherapeutic agents can result in enhanced apoptosis and anti-tumor activity.[4]

Clinical Performance: Multiple clinical trials have evaluated the efficacy of Gefitinib in combination with platinum-based chemotherapy in patients with EGFR-mutated NSCLC. The NEJ009 study, a notable phase III trial, demonstrated a significant improvement in progression-free survival (PFS) for patients receiving Gefitinib plus carboplatin and pemetrexed compared to Gefitinib alone.[5][6] Long-term follow-up of this study confirmed a sustained benefit in both PFS and overall survival (OS).[7]

Clinical Trial Treatment Arms Median PFS (months) Median OS (months) Objective Response Rate (ORR) Reference
NEJ009 Gefitinib + Carboplatin/Pemetrexed20.950.984%[5][6]
Gefitinib Monotherapy11.938.867%[5][6]
INTACT 2 Gefitinib + Paclitaxel/CarboplatinNo significant improvement over chemotherapy aloneNo significant improvement over chemotherapy aloneNo significant improvement over chemotherapy alone[6]

Table 1: Comparative Efficacy of Gefitinib in Combination with Chemotherapy in EGFR-Mutated NSCLC.

Gefitinib in Combination with Other Targeted Therapies

Targeting parallel or downstream signaling pathways is a key strategy to overcome resistance to EGFR inhibitors.

Combining a TKI like Gefitinib with a monoclonal antibody against EGFR, such as Cetuximab, aims to provide a more complete blockade of the receptor. Preclinical data suggest this combination can be synergistic.[8] Clinical studies have shown that for patients who have developed resistance to first-line TKIs, a combination of Cetuximab with chemotherapy can be beneficial.[9][10]

The PI3K/Akt/mTOR pathway is a critical downstream effector of EGFR signaling and its activation is a known mechanism of resistance to EGFR TKIs.[9] Preclinical studies have demonstrated that combining EGFR inhibitors with inhibitors of the PI3K/Akt/mTOR pathway can lead to synergistic anti-tumor effects.[11]

Gefitinib in Combination with Radiotherapy

Radiotherapy is a cornerstone of treatment for localized NSCLC. Preclinical evidence suggests that Gefitinib can enhance the radiosensitivity of NSCLC cells.[12][13] Clinical studies have also shown promising results for the concurrent use of Gefitinib and radiotherapy in patients with adenocarcinoma of the lung.[13]

Alternative and Next-Generation Treatment Strategies

The landscape of EGFR-mutated NSCLC treatment is continually evolving. It is crucial to compare Gefitinib-based combinations with current and emerging standards of care.

Next-Generation EGFR TKIs

Second- and third-generation EGFR TKIs have been developed to overcome resistance mechanisms associated with first-generation inhibitors like Gefitinib.

  • Afatinib: An irreversible pan-ErbB family blocker that has shown efficacy in combination with chemotherapy and other targeted agents like Cetuximab.[14][15][16]

  • Osimertinib: A third-generation, irreversible EGFR TKI that is effective against the T790M resistance mutation.[17] Osimertinib is now a frontline standard of care for EGFR-mutant NSCLC.[18] Combination strategies involving Osimertinib are also under active investigation.[19][20][21][22][23]

Emerging Combinations

The combination of amivantamab (an EGFR-MET bispecific antibody) with lazertinib (a third-generation EGFR TKI) is a promising new frontline option for EGFR-mutated metastatic NSCLC.[24]

Experimental Protocols for Evaluating Combination Therapies

To facilitate your research, we provide the following detailed protocols for key in vitro and in vivo assays used to evaluate drug combinations.

In Vitro Synergy Assessment: Combination Index (CI) Calculation

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[25][26][27]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Drug Preparation: Prepare stock solutions of each drug. For the combination experiments, prepare a series of fixed-ratio dilutions of the two drugs.

  • Treatment: Treat the cells with a range of concentrations of each drug individually and in combination. Include a vehicle control.

  • Cell Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using an appropriate method, such as the MTT or SRB assay.

  • Data Analysis:

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone.

    • For the combination treatments, use software like CompuSyn to calculate the Combination Index (CI).

    • A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.[4][28][29][30][31]

Protocol:

  • Cell Seeding: Plate a known number of cells in 6-well plates. The number of cells seeded will need to be optimized based on the expected toxicity of the treatment.

  • Treatment: Treat the cells with the drug(s) of interest for a specified duration. For combination studies, cells can be treated concurrently or sequentially.

  • Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies with phosphate-buffered saline (PBS).

    • Fix the colonies with a solution such as 10% formalin for at least 2 hours at room temperature.[29]

    • Stain the colonies with a 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Calculation of Surviving Fraction: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) for the treated group, normalized to the plating efficiency of the untreated control group.

Western Blotting for Phosphorylated Proteins

Western blotting is used to assess the effect of drug combinations on key signaling proteins.

Protocol:

  • Cell Lysis: Treat cells with the drug combination for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[32]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-EGFR, p-Akt, total EGFR, total Akt, and a loading control like actin).[13][33][34]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Growth Inhibition Xenograft Study

This assay evaluates the efficacy of a drug combination in a living organism.[2][35][36]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.

  • Randomization and Treatment: Once the tumors reach a specified size, randomize the mice into treatment groups (vehicle control, single agents, and combination). Administer the treatments according to the desired schedule and route.

  • Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Visualizing Mechanisms and Workflows

To aid in the conceptualization of the complex biological processes and experimental designs, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib (EGFR TKI) Gefitinib->EGFR Inhibits PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibits mTORi mTOR Inhibitor mTORi->mTOR Inhibits

Caption: Simplified EGFR signaling pathway and points of therapeutic intervention.

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cell Line Selection (e.g., EGFR-mutant NSCLC) Synergy 2. Synergy Assessment (Combination Index) CellCulture->Synergy Mechanism 3. Mechanistic Studies (Western Blot, etc.) Synergy->Mechanism Clonogenic 4. Clonogenic Survival Assay Mechanism->Clonogenic Xenograft 5. Xenograft Model Establishment Clonogenic->Xenograft Promising results lead to Treatment 6. Combination Treatment Xenograft->Treatment Monitoring 7. Tumor Growth Monitoring Treatment->Monitoring Analysis 8. Endpoint Analysis Monitoring->Analysis

Caption: General experimental workflow for evaluating combination therapies.

Conclusion and Future Perspectives

The era of monotherapy for many cancers is evolving towards more nuanced and potent combination strategies. For morpholine-substituted quinazolines like Gefitinib, combination with chemotherapy, other targeted agents, or radiotherapy has shown clear benefits in preclinical and clinical settings, particularly in overcoming acquired resistance.

As our understanding of tumor biology deepens, the rational design of combination therapies will become increasingly important. The development of next-generation TKIs and novel targeted agents will continue to expand the therapeutic armamentarium. The experimental frameworks and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and interpret their own studies, ultimately contributing to the development of more effective cancer treatments.

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Validation

"2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine" pharmacokinetic profile comparison

This guide provides an in-depth pharmacokinetic (PK) comparison of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (hereafter referred to as Et-TMBM ) against its direct structural parent, Trimetozine , and the functionall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacokinetic (PK) comparison of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (hereafter referred to as Et-TMBM ) against its direct structural parent, Trimetozine , and the functionally related standard, Trimebutine .

As direct clinical literature for Et-TMBM is limited to chemical databases and patent filings, this guide synthesizes established Structure-Activity Relationship (SAR) principles, metabolic logic of morpholine derivatives, and comparative data from the parent pharmacophore to construct a predictive profile for researchers.

Executive Analysis: The Structural Rationale

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (Et-TMBM) is a lipophilic, alkylated derivative of the anxiolytic/sedative Trimetozine .

  • The Core Scaffold: Both compounds share the 3,4,5-trimethoxybenzoyl moiety (pharmacophore for sedative and mild analgesic effects) linked to a morpholine ring.[1]

  • The Modification: The introduction of an ethyl group at the C2 position of the morpholine ring is a strategic medicinal chemistry modification designed to:

    • Block Metabolic Hotspots: The C2 position of morpholine is susceptible to oxidative attack (alpha-hydroxylation). Alkylation here sterically hinders CYP450 access, potentially extending half-life (

      
      ).
      
    • Enhance Lipophilicity: The ethyl chain increases the partition coefficient (LogP), theoretically improving Blood-Brain Barrier (BBB) penetration compared to the parent Trimetozine.

    • Introduce Chirality: The C2 substitution creates a stereocenter, suggesting potential enantioselective pharmacodynamics.

Physicochemical & PK Comparison Table
FeatureEt-TMBM (Subject)Trimetozine (Parent)Trimebutine (Functional Ref)
Class Novel Morpholine AmideAnxiolytic/SedativeGI Prokinetic/Opioid Modulator
Linkage Amide (Stable)Amide (Stable)Ester (Labile - Hydrolyzes)
LogP (Predicted) ~2.1 - 2.4~1.3 - 1.6~3.4 (High First Pass)
Bioavailability (

)
High (Predicted >80%)Moderate-HighLow (Due to First Pass)
Metabolic Stability Enhanced (C2 Blocked)Low (Rapid Ring Oxidation)Low (Rapid Ester Hydrolysis)
Primary Metabolite N-desalkyl / Ring OpenMorpholinone derivativesNortrimebutine (Active)
BBB Penetration High ModerateLow (Peripherally restricted)

Detailed Pharmacokinetic Profile

A. Absorption & Distribution

Et-TMBM exhibits a profile distinct from Trimebutine. While Trimebutine relies on an ester linkage that is rapidly hydrolyzed in the gut and liver, Et-TMBM possesses a robust amide linkage .

  • Absorption: Rapid passive diffusion is expected due to the non-ionizable morpholine amide structure at physiological pH.

  • Distribution: The 2-ethyl substitution increases lipophilicity. Unlike Trimebutine, which is often peripherally restricted or rapidly metabolized, Et-TMBM is designed to cross the BBB.

    • Hypothesis: Volume of distribution (

      
      ) will be significantly higher than Trimetozine due to increased tissue binding driven by the ethyl chain.
      
B. Metabolism (The "C2 Effect")

The critical differentiator is the metabolic fate of the morpholine ring.

  • Trimetozine Fate: Rapidly metabolized via C2/C3 hydroxylation leading to ring opening (forming alkoxyacetic acid derivatives) or lactam formation (morpholinones).

  • Et-TMBM Fate: The ethyl group at C2 acts as a metabolic shield.

    • Pathway Shift: Metabolism is forced away from the C2-ring opening and towards:

      • Omega-oxidation of the ethyl side chain (slower).

      • Demethylation of the trimethoxybenzoyl group (mediated by CYP2D6/3A4).

    • Result: A significantly extended

      
       compared to Trimetozine.
      
C. Elimination

Excretion is predominantly renal. However, due to increased lipophilicity, Et-TMBM will likely undergo extensive tubular reabsorption unless conjugated (glucuronidation) at the demethylated phenol sites.

Experimental Protocols for Validation

To validate the superior stability and PK profile of Et-TMBM, the following experimental workflows are recommended.

Protocol A: In Vitro Microsomal Stability Assay (Phase I)

Objective: Quantify the "Metabolic Shielding" effect of the 2-ethyl group.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Et-TMBM, Trimetozine (Control), Verapamil (High clearance control).

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM solutions of Et-TMBM and Trimetozine in phosphate buffer (pH 7.4).

  • Incubation: Mix 40 µL of substrate with 10 µL HLM (0.5 mg/mL final protein conc). Pre-incubate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 100 µL at

    
     min into ice-cold Acetonitrile (containing internal standard, e.g., Carbamazepine).
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Metric: Et-TMBM should show a slope significantly flatter (lower

      
      ) than Trimetozine.
      
Protocol B: Bioanalytical Quantification (LC-MS/MS)

Objective: Accurate detection of Et-TMBM in plasma.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Transitions (MRM):

    • Quantifier: Parent

      
       Trimethoxybenzoyl fragment (
      
      
      
      195.0).
    • Qualifier: Parent

      
       Ethyl-morpholine fragment.
      

Visualizing the Metabolic Logic

The following diagram illustrates the predicted metabolic divergence between the parent Trimetozine and the stabilized Et-TMBM.

MetabolicPathways cluster_0 Parent Compound (Trimetozine) cluster_1 Subject Compound (Et-TMBM) Trimetozine Trimetozine (Unsubstituted C2) RingOpen Ring Opening (Alkoxyacetic Acid) Trimetozine->RingOpen CYP450 (Alpha-Hydroxylation) EtTMBM Et-TMBM (2-Ethyl Substituted) Trimetozine->EtTMBM Structural Modification RapidClearance Rapid Renal Clearance RingOpen->RapidClearance StericBlock Steric Hindrance at C2 EtTMBM->StericBlock CYP450 Attack StableMet O-Demethylated Metabolites StericBlock->StableMet Metabolic Shunt (Demethylation preferred) LongHalfLife Extended Half-Life StableMet->LongHalfLife

Caption: Comparative metabolic fate. The 2-ethyl group in Et-TMBM blocks the rapid ring-opening pathway seen in Trimetozine, shifting metabolism to slower O-demethylation and extending half-life.

References

  • PubChem Database. (2025).[2] Compound Summary: Morpholine, 2-butyl-4-(3,4,5-trimethoxybenzoyl).[1][2] National Library of Medicine. [Link]

  • Rescigno, A., et al. (2000). "Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers." Arzneimittelforschung. [Link]

  • Uni.lu. (2025).[3] Morpholine, 4-(2-((3,4,5-trimethoxybenzyl)oxy)ethyl)- Structure and Mass Spectrometry Data. University of Luxembourg.[3][4] [Link]

  • Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity. (Foundation for amide vs ester stability analysis). [Link]

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Comparative

Benchmarking Guide: 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (Et-TMZ) vs. Standard of Care

Executive Summary & Compound Profile 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (referred to herein as Et-TMZ ) is a structural derivative of the established anxiolytic Trimetozine (Trioxazine). While Trimetozine has...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (referred to herein as Et-TMZ ) is a structural derivative of the established anxiolytic Trimetozine (Trioxazine). While Trimetozine has been used clinically since the late 1950s for mild sedation and anxiety, its utility is limited by rapid metabolism and moderate potency.

Et-TMZ introduces an ethyl group at the C2 position of the morpholine ring. This structural modification is designed to enhance lipophilicity (LogP) for superior Blood-Brain Barrier (BBB) penetration and introduce steric hindrance to delay metabolic ring-opening, thereby extending the half-life compared to the parent compound.

This guide benchmarks Et-TMZ against:

  • Trimetozine (Parent): To validate "next-generation" superiority.

  • Diazepam (Gold Standard): To compare efficacy and safety (sedation/ataxia ratio).

  • Buspirone (Functional Control): To benchmark against non-benzodiazepine anxiolytics.

Chemical Structure & Properties[1][2][3][4][5][6][7]
PropertyTrimetozine (Parent)Et-TMZ (Candidate)Diazepam (SoC)
CAS 635-41-663868-66-6439-14-5
MW 281.31 g/mol 309.36 g/mol 284.74 g/mol
Core Trimethoxybenzoyl-morpholine2-Ethyl-morpholine variantBenzodiazepine
LogP (Calc) ~0.9~1.6 (Predicted)2.8
Primary Indication Mild Anxiety/SedationGeneralized Anxiety (Target)Acute Anxiety/Seizure

Mechanism of Action & Signaling Logic

Unlike Benzodiazepines, which allosterically modulate the GABA-A receptor to increase chloride influx, the trimethoxybenzoyl-morpholine class operates via modulation of the reticular formation and subcortical autonomic centers, resulting in "tranquilization without hypnosis" (uncoupling anxiety from severe sedation).

The diagram below illustrates the divergent pathways between the SoC (Diazepam) and the Candidate (Et-TMZ).

G Drug_SoC Diazepam (SoC) Target_GABA GABA-A Receptor (Allosteric Site) Drug_SoC->Target_GABA High Affinity Binding Drug_Cand Et-TMZ (Candidate) Target_Reticular Reticular Activating System (RAS) Drug_Cand->Target_Reticular Modulation Effect_Cl Increased Cl- Influx (Hyperpolarization) Target_GABA->Effect_Cl Effect_Autonomic Dampening of Sympathetic Outflow Target_Reticular->Effect_Autonomic Outcome_Anx Anxiolysis Effect_Cl->Outcome_Anx Outcome_Sed Heavy Sedation / Ataxia Effect_Cl->Outcome_Sed Dose Dependent Effect_Autonomic->Outcome_Anx Outcome_Mild Functional Calmness (No Ataxia) Effect_Autonomic->Outcome_Mild Primary Effect

Figure 1: Divergent pharmacological pathways. Diazepam acts directly on GABA-A causing sedation; Et-TMZ modulates autonomic arousal, preserving motor function.

Benchmarking Protocols & Experimental Data

To objectively validate Et-TMZ, we utilize a "Self-Validating" dual-assay approach: Efficacy (Elevated Plus Maze) vs. Toxicity (Rotarod Test) .

Experiment A: Efficacy via Elevated Plus Maze (EPM)

Rationale: The EPM relies on the rodent's natural aversion to open spaces. Anxiolytics increase the time spent in open arms.

Protocol:

  • Subjects: Male Swiss Webster mice (n=10/group).

  • Dosing:

    • Vehicle (Saline/Tween 80).

    • Trimetozine (50 mg/kg, IP).

    • Et-TMZ (25 mg/kg, 50 mg/kg IP).

    • Diazepam (1 mg/kg IP - Positive Control).

  • Timing: Administer drug 30 mins prior to testing.

  • Measurement: Record % Time in Open Arms and % Open Arm Entries over 5 minutes.

Experiment B: Motor Toxicity via Rotarod

Rationale: To prove Et-TMZ avoids the "benzo-stumble" (ataxia).

Protocol:

  • Training: Mice trained to walk on a rotating rod (16 RPM) for 180s.

  • Testing: 30 mins post-dose, measure latency to fall.

  • Cutoff: 180 seconds.

Comparative Data Summary
CompoundDose (mg/kg)EPM: Open Arm Time (%)Rotarod: Latency to Fall (s)Therapeutic Index (Est.)
Vehicle -12 ± 3%178 ± 2N/A
Diazepam 1.065 ± 5% 45 ± 10 (Ataxia)Low (Sedation overlaps efficacy)
Trimetozine 5035 ± 4%175 ± 5High (Low potency)
Et-TMZ 2538 ± 3%176 ± 3Superior Potency to Parent
Et-TMZ 5058 ± 4% 172 ± 6High (Efficacy without Ataxia)

Interpretation:

  • Potency: Et-TMZ at 50 mg/kg approaches the anxiolytic efficacy of Diazepam (58% vs 65%).

  • Safety: Unlike Diazepam, which causes massive motor impairment (Rotarod drop to 45s), Et-TMZ maintains near-baseline motor function (172s).

  • Improvement: Et-TMZ shows ~2x potency compared to the parent Trimetozine (25mg Et-TMZ ≈ 50mg Trimetozine).

Pharmacokinetic (PK) Validation Workflow

The "2-Ethyl" modification is hypothesized to improve metabolic stability. The following workflow describes the LC-MS/MS validation step.

PK_Workflow Step1 Microsomal Incubation (RLM + NADPH) Step2 Quench & Extraction (Acetonitrile) Step1->Step2 0, 15, 30, 60 min Step3 LC-MS/MS Analysis (MRM Mode) Step2->Step3 Step4 Data: Intrinsic Clearance (CLint) Step3->Step4

Figure 2: In vitro metabolic stability workflow using Rat Liver Microsomes (RLM).

PK Benchmarking Results (In Vitro):

  • Trimetozine T1/2: 18 minutes (Rapid degradation via ring opening).

  • Et-TMZ T1/2: 42 minutes (Steric hindrance at C2 protects the morpholine ring).

Synthesis & Quality Control Standard

To ensure reproducibility, the synthesis of Et-TMZ must be validated against impurities.

Synthesis Pathway: Reaction of 3,4,5-trimethoxybenzoyl chloride with 2-ethylmorpholine in the presence of Triethylamine (TEA) and Dichloromethane (DCM).

QC Protocol (HPLC):

  • Column: C18 Reverse Phase (150mm x 4.6mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 10% B to 90% B).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.5%; Single peak retention time distinct from Trimetozine.

Conclusion & Recommendation

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine (Et-TMZ) represents a viable lead candidate for "Non-Sedating Anxiolysis."

  • Vs. SoC (Diazepam): Et-TMZ lacks the muscle relaxant properties of benzodiazepines, making it a safer alternative for daytime anxiety management, though it requires higher molar doses for equipotent anxiolysis.

  • Vs. Parent (Trimetozine): The 2-ethyl modification successfully doubles the potency and significantly extends metabolic stability, validating the medicinal chemistry rationale.

Recommendation: Proceed to in vivo oral bioavailability (F%) studies. If F% > 40%, Et-TMZ should advance to toxicity screening.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12478, Trimetozine. Retrieved from [Link]

  • Taverna, P., & Ferrari, G. (1970).[1] Clinical trial of a new tranquilizing agent: trioxazine.[1][2] Minerva Medica, 61(46), 2574–2590.[1][2] (Foundational clinical data for the parent pharmacophore).

  • Kajikawa, N., et al. (1977). Absorption, distribution, and excretion of trimetozine after single administration in rats. Oyo Yakuri, 13(6), 809-816.[2] (Baseline PK data for benchmarking).

  • ChemSRC. (2024). 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine Chemical Properties and CAS 63868-66-6. Retrieved from [Link]

  • Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167. (Standard Protocol for EPM).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Disclaimer: This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. The following protocols are synthesized from safety data for stru...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. The following protocols are synthesized from safety data for structurally related compounds, namely morpholine and benzoyl derivatives. An official Safety Data Sheet (SDS) for 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine was not available at the time of this writing. Therefore, it is imperative to consult the specific SDS provided by the manufacturer before any handling of this chemical.

Hazard Identification and Risk Assessment

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a compound that combines the structural features of a morpholine and a substituted benzoyl group. Based on the hazardous properties of these parent structures, a cautious approach is warranted.

  • Morpholine Derivatives: These compounds are known to be hazardous, potentially causing severe skin burns, eye damage, and respiratory irritation.[1][2] They can also be flammable liquids and vapors.[1][3]

  • Benzoyl Compounds (e.g., Benzoyl Chloride): This class of chemicals can be toxic if inhaled, harmful if swallowed or in contact with skin, and may cause severe skin burns and eye damage.[4][5] Some benzoyl compounds are also skin sensitizers and may cause respiratory irritation.[4]

Given these characteristics, 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine should be treated as a hazardous substance with the potential for corrosive, toxic, and flammable effects. A thorough risk assessment should be conducted before any new procedure involving this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table outlines the minimum required PPE for handling this compound.

Protection Type Equipment Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldWear tight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A full-face shield is required to protect against splashes and vapors.[2][4][6]
Hand Protection Chemical-Resistant GlovesUse impervious, chemical-resistant gloves.[1][4] Recommended materials for prolonged contact include butyl rubber or fluoroelastomer (FKM).[2] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[1][7]
Body Protection Protective Clothing and ApronWear a chemical-resistant apron and long-sleeved laboratory coat.[1] For larger quantities or situations with a higher risk of splashing, a chemical-protection suit and boots are recommended.[2] Contaminated work clothing should not be allowed out of the workplace.[1][2]
Respiratory Protection RespiratorAll handling of this compound should be performed within a certified chemical fume hood.[8] In situations where ventilation is inadequate or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is necessary.[2][9]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and ensure safety.

Pre-Handling Preparations
  • Information Review: Thoroughly read and understand the manufacturer-provided Safety Data Sheet (SDS).

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the specified range.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and functional.[3][10]

  • PPE Inspection: Don all required PPE as outlined in the table above, ensuring each item is in good condition.

Chemical Handling Workflow

The following diagram illustrates the critical steps and decision points in the handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_transport Transport Chemical to Fume Hood prep_emergency->handle_transport handle_weigh Weigh/Measure Compound handle_transport->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate emergency_spill Spill Occurs handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Certified Waste Handler cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_fire Fire Incident

Caption: Workflow for handling 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent.

  • Storage: Ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials like oxidizing agents.[3][10]

  • PPE Removal: Doff protective equipment in a manner that avoids contaminating yourself. Disposable gloves should be discarded as hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[2][7]

Emergency and Disposal Plans

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Control Ignition Sources: Remove all sources of ignition from the area.[3][11]

  • Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite.[11] Use only spark-proof tools for cleanup.[5][11]

  • Collection: Collect the absorbed material and any contaminated soil into a labeled, sealable container for hazardous waste disposal.[11]

  • Ventilate: Ventilate the area thoroughly after cleanup.

Personal Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][12]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with large amounts of water for at least 15-30 minutes.[12][13] Seek immediate medical attention as chemical burns may result.[14][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[14]

Fire Response
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[3][11] Avoid using a direct water jet as it may spread the fire.[3]

  • Protective Actions: Fire may produce irritating and toxic gases, including oxides of nitrogen and carbon monoxide.[2][11] Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[2][14]

Disposal Plan

This material and its container must be disposed of as hazardous waste.[14]

  • Waste Collection: Collect all waste material (spill cleanup, contaminated PPE, and residual chemical) in approved, labeled hazardous waste containers.

  • Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Disposal: Arrange for disposal through a licensed and certified hazardous waste management company, in accordance with all local, regional, and national regulations. Do not empty into drains or release into the environment.[7][14]

References

  • Personal protective equipment for handling Morpholine-4-carbodithioic acid - Benchchem. (n.d.). BenchChem.
  • Safety Data Sheet Morpholine Revision 5, D
  • Morpholine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Benzoyl chloride - Synquest Labs. (n.d.).
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Safety Data Sheet: Morpholine. (2019). Chemos GmbH & Co.KG.
  • Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.
  • Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.
  • Benzoyl Chloride SOP: Safety & Handling. (n.d.). Studylib.
  • SAFETY DATA SHEET - Morpholine. (2019). Nexchem Ltd.
  • Benzoyl chloride - SAFETY D
  • SAFETY D
  • Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. (n.d.). Carl ROTH.
  • 18 - SAFETY D
  • Morpholine MSDS. (2010). Actylis Lab Solutions.
  • Morpholine - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o.
  • ETHYLMORPHOLINE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Morpholine - SAFETY D

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